Product packaging for 3,4',7-Trihydroxyflavone(Cat. No.:CAS No. 2034-65-3)

3,4',7-Trihydroxyflavone

货号: B192584
CAS 编号: 2034-65-3
分子量: 270.24 g/mol
InChI 键: OBWHQJYOOCRPST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3,4',7-Trihydroxyflavone is a hydroxyflavan.
3,7,4'-Trihydroxyflavone has been reported in Erythrina fusca, Anthyllis vulneraria, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B192584 3,4',7-Trihydroxyflavone CAS No. 2034-65-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWHQJYOOCRPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174249
Record name Flavone, 3,7,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4',7-Trihydroxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2034-65-3
Record name 3,4′,7-Trihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavone, 3,7,4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 3,7,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,4'-TRIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDB76C6V7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4',7-Trihydroxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

310 °C
Record name 3,4',7-Trihydroxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Flavonoid Fisetin (3,4',7-Trihydroxyflavone): A Technical Guide to Its Natural Sources, Isolation, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetin, chemically known as 3,4',7-Trihydroxyflavone, is a naturally occurring flavonol that has garnered significant scientific interest for its diverse pharmacological activities. As a potent antioxidant, anti-inflammatory, and senolytic agent, fisetin presents a promising therapeutic candidate for a range of age-related diseases, neurodegenerative disorders, and cancers. This technical guide provides a comprehensive overview of the principal botanical sources of fisetin, detailed methodologies for its extraction and purification, and an in-depth exploration of the key signaling pathways it modulates. The information is curated to support research and development efforts in harnessing the therapeutic potential of this multifaceted flavonoid.

Natural Sources of this compound (Fisetin)

Fisetin is found in a variety of plants, though its concentration can vary significantly depending on the species, part of the plant, and growing conditions. While many common fruits and vegetables contain fisetin, certain botanical sources are particularly rich in this compound, making them ideal for extraction and purification.

Table 1: Quantitative Analysis of Fisetin in Various Natural Sources

Natural SourcePlant PartFisetin Concentration (µg/g of dry weight)Reference
Strawberry (Fragaria ananassa)Fruit160[1][2]
Smoketree (Cotinus coggyria)HeartwoodHigh (primary commercial source)[3]
Japanese Wax Tree (Rhus succedanea)Stems and HeartwoodHigh[3]
Apple (Malus domestica)PeelYield of 67.3% from extract[4]
Persimmon (Diospyros kaki)FruitPresent
Grapes (Vitis vinifera)FruitPresent
Onion (Allium cepa)BulbPresent
Cucumber (Cucumis sativus)FruitPresent
Acacia Species (Acacia greggii, Acacia berlandieri)HeartwoodNotable amounts
Parrot Tree (Butea frondosa)-Significant botanical source

Isolation and Purification of Fisetin

The extraction and purification of fisetin are crucial for obtaining a high-purity compound suitable for research and pharmaceutical applications. The chosen methodology often depends on the source material and the desired scale of production.

Laboratory-Scale Isolation from Strawberries

This protocol is suitable for obtaining smaller quantities of fisetin for analytical and in vitro studies.

Experimental Protocol:

  • Sample Preparation: Fresh strawberries are freeze-dried and ground into a fine powder.

  • Solvent Extraction: The strawberry powder is macerated in a methanol/water solution (80:20 v/v) for 24-72 hours at room temperature in the dark. The solvent is renewed every 24 hours.

  • Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The solvent is then evaporated from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is dissolved in distilled water and subjected to liquid-liquid extraction with chloroform. Fisetin partitions into the chloroform layer.

  • Purification by High-Performance Liquid Chromatography (HPLC):

    • The fisetin-enriched chloroform fraction is evaporated to dryness and redissolved in methanol.

    • The solution is injected into a preparative HPLC system equipped with a C18 column.

    • A mobile phase gradient of methanol and water is used for elution.

    • The eluate is monitored at a wavelength of 360 nm, and the fraction corresponding to the fisetin peak is collected.

    • The solvent is evaporated from the collected fraction to yield purified fisetin.

Industrial-Scale Isolation from Cotinus coggyria (Smoketree)

This protocol is a generalized method for the commercial production of fisetin from woody biomass.

Experimental Protocol:

  • Raw Material Preparation: The dried heartwood of Cotinus coggyria is chipped and pulverized into a coarse powder.

  • Alkaline Extraction: The powdered wood is soaked in a saturated solution of limewater (calcium hydroxide) at room temperature to aid in the extraction of phenolic compounds.

  • Filtration and Neutralization: The extract is filtered, and the pH is adjusted to neutral (pH 7) with an acid like hydrochloric acid.

  • Macroporous Resin Adsorption Chromatography:

    • The neutralized extract is passed through a macroporous adsorbent resin column, where fisetin and other flavonoids bind.

    • The column is washed with water to remove impurities.

    • The adsorbed flavonoids are eluted with an ethanol-water solution (e.g., 60-70% ethanol).

  • Crystallization and Purification:

    • Ethanol is recovered from the eluate under reduced pressure, and the concentrated solution is allowed to stand to promote the crystallization of crude fisetin.

    • The crude crystals are filtered and redissolved in a sodium carbonate solution.

    • Further purification is achieved through liquid-liquid extractions with solvents such as n-butanol and ethyl acetate.

    • The aqueous phase is acidified to precipitate the purified fisetin, which is then collected, washed, and dried.

Signaling Pathways Modulated by Fisetin

Fisetin exerts its diverse biological effects by modulating several key intracellular signaling pathways. A thorough understanding of these mechanisms is essential for designing experiments and interpreting research findings.

Anti-Inflammatory Signaling Pathways

Fisetin has demonstrated potent anti-inflammatory properties by targeting multiple cascades involved in the inflammatory response.

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway LPS LPS IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK PI3K PI3K LPS->PI3K Fisetin Fisetin (this compound) Fisetin->IKK p38_JNK p38/JNK Fisetin->p38_JNK Fisetin->PI3K IkBa IκBα IKK->IkBa P NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_Genes transcription MAPKKK->p38_JNK AP1 AP-1 p38_JNK->AP1 AP1->Pro_inflammatory_Genes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Pro_inflammatory_Genes

Fisetin's modulation of key anti-inflammatory signaling pathways.
Neuroprotective Signaling Pathways

Fisetin exhibits significant neuroprotective effects by activating pro-survival pathways and mitigating oxidative stress.

neuroprotective_pathways cluster_pro_survival Pro-survival Pathway cluster_antioxidant Antioxidant Response cluster_apoptosis Apoptosis Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Bax Bax Oxidative_Stress->Bax Fisetin Fisetin (this compound) PI3K_neuro PI3K Fisetin->PI3K_neuro Nrf2 Nrf2 Fisetin->Nrf2 Akt_neuro Akt PI3K_neuro->Akt_neuro CREB CREB Akt_neuro->CREB Bcl2 Bcl-2 Akt_neuro->Bcl2 BDNF BDNF CREB->BDNF Bcl2->Bax ARE ARE Nrf2->ARE translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fisetin's neuroprotective mechanisms of action.

Conclusion

This compound (fisetin) is a promising natural compound with a well-documented presence in various botanical sources. The methodologies for its isolation and purification are well-established, enabling the acquisition of high-purity material for research and development. The multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation and neuroprotection, underscore its therapeutic potential. This technical guide provides a foundational resource for scientists and drug development professionals to further explore and capitalize on the beneficial properties of fisetin.

References

An In-Depth Technical Guide to 3,4',7-Trihydroxyflavone: Isomers, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4',7-Trihydroxyflavone, a flavonoid of significant interest in pharmacological research. Due to the existence of two primary isomers with the same molecular formula but different hydroxylation patterns, this document will address both compounds to ensure clarity and completeness for research and development purposes.

Chemical Identity and Structure

A critical point of clarification is the existence of two distinct isomers under the general name "this compound". Their distinct chemical structures and CAS numbers are outlined below.

Common NameIUPAC NameCAS NumberChemical Structure
This compound 3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one2034-65-3this compound structure
3',4',7-Trihydroxyflavone 2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one2150-11-03',4',7-Trihydroxyflavone structure

It is imperative for researchers to specify the CAS number in their work to avoid ambiguity. This guide will henceforth distinguish between the two isomers.

Synthesis Protocols

The synthesis of these trihydroxyflavones generally proceeds via the oxidative cyclization of a corresponding chalcone precursor. Below is a detailed, representative experimental protocol.

General Synthesis Workflow

Synthesis Workflow acetophenone Substituted Acetophenone claisen_schmidt Claisen-Schmidt Condensation acetophenone->claisen_schmidt benzaldehyde Substituted Benzaldehyde benzaldehyde->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone cyclization Oxidative Cyclization chalcone->cyclization flavone Trihydroxyflavone Product cyclization->flavone purification Purification (Crystallization/Chromatography) flavone->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis

Caption: General workflow for the synthesis of trihydroxyflavones.

Experimental Protocol: Synthesis of 3,7,4'-Trihydroxyflavone (CAS 2034-65-3)

This protocol is adapted from established methods for flavone synthesis.

Step 1: Synthesis of 2',4'-dihydroxy-4-methoxychalcone

  • To a solution of 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (50 mL), a solution of potassium hydroxide (5.6 g, 100 mmol) in water (10 mL) is added dropwise with stirring at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).

  • The mixture is then poured into ice-cold water (200 mL) and acidified with dilute HCl.

  • The precipitated chalcone is filtered, washed with water until neutral, and dried. Recrystallization from ethanol yields the pure chalcone.

Step 2: Oxidative Cyclization to form 7-hydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one

  • The chalcone from Step 1 (2.7 g, 10 mmol) is dissolved in a mixture of dimethyl sulfoxide (DMSO) (50 mL).

  • A catalytic amount of iodine (0.25 g, 1 mmol) is added to the solution.

  • The mixture is heated at 120-130 °C for 2-4 hours.

  • After cooling, the reaction mixture is poured into a saturated solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated flavone is filtered, washed with water, and dried.

Step 3: Demethylation to yield this compound

  • The flavone from Step 2 is treated with a demethylating agent such as hydrobromic acid in acetic acid or boron tribromide in dichloromethane.

  • The reaction mixture is refluxed for several hours, with progress monitored by TLC.

  • Upon completion, the mixture is cooled and poured into ice water to precipitate the final product.

  • The solid is filtered, washed, and purified by column chromatography or recrystallization to yield pure this compound.

Biological Activities and Quantitative Data

Both isomers exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent.

Quantitative Data Summary
CompoundBiological ActivityAssayIC₅₀ / EC₅₀Reference
3',4',7-Trihydroxyflavone (CAS 2150-11-0)Antioxidant (DPPH radical scavenging)DPPH Assay2.2 µM[1]
Antioxidant (Peroxynitrite scavenging)Cell-free assay5.78 µM[1]
Antioxidant (Total ROS reduction)Rat kidney homogenate3.9 µM[1]
Anti-inflammatory (COX-1 inhibition)Enzyme inhibition assay36.7 µM[1]
Anti-inflammatory (NO suppression in 2D macrophages)Griess Assay26.7 µM[2]
Anti-inflammatory (NO suppression in 3D macrophages)Griess Assay48.6 µM
c-Src Kinase InhibitionKinase Assay20.9 µM
This compound (CAS 2034-65-3)Antioxidant (Radical scavenging)DPPH AssayData not consistently reported, but expected to be active.
Anti-inflammatoryVariousData not consistently reported, but expected to be active based on structural similarity to other flavones.

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound (3',4',7-Trihydroxyflavone) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the sample.

Nitric Oxide (NO) Production Assay in Macrophages (Anti-inflammatory Activity)

Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated.

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Signaling of 3',4',7-Trihydroxyflavone

Studies have shown that 3',4',7-Trihydroxyflavone can modulate inflammatory responses through pathways including the IL-17, TNF, and JAK-STAT signaling cascades.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR MAPK_pathway MAPK Pathway TNFR->MAPK_pathway IL17R IL-17R IL17R->MAPK_pathway JAK_receptor Cytokine Receptor JAK JAK JAK_receptor->JAK cSrc c-Src cSrc->JAK cSrc->MAPK_pathway STAT STAT JAK->STAT Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-1β, etc.) STAT->Inflammatory_Genes NFkB_pathway NF-κB Pathway NFkB_pathway->Inflammatory_Genes MAPK_pathway->NFkB_pathway Flavone 3',4',7-Trihydroxyflavone Flavone->cSrc inhibits

Caption: Putative anti-inflammatory signaling pathway of 3',4',7-Trihydroxyflavone.

Putative Signaling Pathways for this compound

Based on the known activities of structurally similar flavonoids like apigenin and fisetin, this compound is likely to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription_Factors Transcription_Factors->Cell_Cycle Apoptosis Apoptosis Transcription_Factors->Apoptosis Flavone This compound Flavone->PI3K inhibits Flavone->MAPK modulates

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

This compound and its isomer, 3',4',7-Trihydroxyflavone, are promising natural compounds with demonstrated antioxidant and anti-inflammatory activities. This guide provides essential technical information to support further research into their therapeutic potential. Accurate identification through CAS numbers is crucial for reproducible and comparable studies. The provided protocols and pathway diagrams offer a foundational framework for investigating the synthesis and biological mechanisms of these valuable flavonoids.

References

The Anti-inflammatory Properties of 3,4',7-Trihydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the naturally occurring flavonoid, 3,4',7-Trihydroxyflavone. Drawing from in vitro studies, this document details the compound's mechanisms of action, presents quantitative data on its efficacy, outlines experimental protocols for replication and further investigation, and visualizes the key signaling pathways involved. The evidence presented herein positions this compound as a promising candidate for further research and development in the field of anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential health benefits, including their anti-inflammatory activities. Among these, this compound has emerged as a compound of interest due to its demonstrated ability to modulate key inflammatory pathways. This guide synthesizes the current scientific knowledge on the anti-inflammatory effects of this compound.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory and antioxidant activities of this compound have been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its potency.

Table 1: Inhibitory Concentration (IC50) Values of this compound

ParameterCell ModelIC50 Value (µM)Reference
Nitric Oxide (NO) Suppression (2D)RAW264.7 Macrophages26.7[1]
Nitric Oxide (NO) Suppression (3D)RAW264.7 Macrophages48.6[1]
ROS-Scavenging Capacity2.71[1]
c-Src Binding20.9[1]

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

MediatorCell ModelConcentration of this compound (µM)EffectReference
Interleukin-1β (IL-1β) gene expression2D & 3D60Downregulated to baseline[1]
Interleukin-6 (IL-6) gene expression2D & 3D60Downregulated to baseline
Tumor Necrosis Factor-α (TNF-α) gene expression2D60~66% suppression
Tumor Necrosis Factor-α (TNF-α) gene expression3D60No significant suppression
Inducible Nitric Oxide Synthase (iNOS) protein expression3D60~30% attenuation of inhibitory efficacy compared to 2D
Cyclooxygenase-2 (COX-2) protein expression2D60~35% decrease
Cyclooxygenase-2 (COX-2) protein expression3D60No significant decrease

Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. In lipopolysaccharide (LPS)-stimulated microglial cells, this compound has been shown to inhibit neuroinflammatory responses.

Inhibition of the JNK/STAT1 Pathway

A crucial mechanism of action for this compound is the inhibition of the c-Jun N-terminal kinase (JNK) and Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathways. Upon stimulation with LPS or interferon-γ (IFN-γ), the phosphorylation of JNK and STAT1 is a critical step leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO). This compound significantly inhibits the phosphorylation of JNK, which in turn suppresses the phosphorylation of STAT1. This targeted inhibition of the JNK-STAT1 axis is a key contributor to the anti-neuroinflammatory effects of the compound. It is noteworthy that in these studies, this compound did not significantly affect the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).

Modulation of Other Inflammatory Pathways

Transcriptomic analysis in RAW264.7 macrophages has revealed that 7,3´,4´-Trihydroxyflavone also exerts its anti-inflammatory activities through the IL-17 and TNF signaling pathways. Furthermore, it has been implicated in the modulation of the JAK-STAT pathway through its binding to c-Src.

G Simplified Overview of this compound's Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates pJNK p-JNK JNK->pJNK Phosphorylation STAT1 STAT1 pJNK->STAT1 Activates pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation iNOS_COX2 iNOS, COX-2 Expression pSTAT1->iNOS_COX2 Induces NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Produces Inflammation Inflammation NO_PGs->Inflammation Flavonoid This compound Flavonoid->pJNK Inhibits

Caption: Mechanism of this compound Action

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 4 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL or 1 µg/mL) for a designated period (e.g., 20-24 hours).

G General Experimental Workflow Start Seed RAW 264.7 Cells Incubate1 Incubate (e.g., 24h) Start->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Incubate2 Incubate (e.g., 4h) Pretreat->Incubate2 Stimulate Stimulate with LPS Incubate2->Stimulate Incubate3 Incubate (e.g., 20-24h) Stimulate->Incubate3 Collect Collect Supernatant & Cell Lysates Incubate3->Collect Analyze Analyze for Inflammatory Markers (NO, ROS, Cytokines, Proteins) Collect->Analyze

Caption: Experimental Workflow

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a purple azo dye, the absorbance of which is proportional to the nitrite concentration.

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add an equal volume of Griess reagent (a mixture of 0.5% sulfanilamide, 0.05% N-(1-naphthyl) ethylenediamine dihydrochloride, and 2.5% phosphoric acid) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay measures the intracellular production of ROS.

  • Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • After treatment, wash the cells with a buffered saline solution (e.g., PBS).

    • Incubate the cells with a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.

    • Wash the cells to remove excess DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530-535 nm, respectively.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.

  • Procedure:

    • Follow the manufacturer's instructions for the specific ELISA kit being used.

    • Typically, this involves coating the plate with a capture antibody, blocking non-specific binding sites, adding standards and samples, incubating with a detection antibody, adding an enzyme conjugate, adding a substrate, and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling proteins, in cell lysates.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p-JNK, JNK, p-STAT1, STAT1). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Procedure:

    • Prepare total protein or nuclear/cytoplasmic extracts from treated cells.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly supports the anti-inflammatory potential of this compound. Its ability to inhibit the production of key inflammatory mediators such as NO, ROS, and pro-inflammatory cytokines, coupled with its targeted modulation of the JNK/STAT1 signaling pathway, makes it a compelling candidate for further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this promising natural compound in the management of inflammatory diseases. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

3,4',7-Trihydroxyflavone potential as a COX-1 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential of 3,4',7-Trihydroxyflavone as a COX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a flavonoid compound, and its potential as a selective inhibitor of cyclooxygenase-1 (COX-1). The information presented herein is intended to be a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to Cyclooxygenase-1 (COX-1)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme responsible for the conversion of arachidonic acid into prostanoids, such as prostaglandins and thromboxanes.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[3][4][5] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. While both isoforms catalyze the same reaction, their differential expression and physiological roles make them distinct therapeutic targets. The inhibition of COX-1 is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs), but this non-selective inhibition can lead to gastrointestinal side effects. Therefore, the development of selective COX-1 inhibitors is a subject of ongoing research.

This compound: A Flavonoid of Interest

This compound is a flavonoid compound that has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. Flavonoids, as a class of compounds, are known to interact with the arachidonic acid cascade and some have been shown to inhibit COX enzymes. Notably, this compound has been identified as an inhibitor of COX-1.

Quantitative Data on COX-1 Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget EnzymeIC50 (μM)Reference
This compound COX-136.37
(-)-CatechinCOX-11.4
ResveratrolCOX1.1
IbuprofenCOX-113
NaproxenCOX-18.7
MofezolacCOX-10.0079
KetorolacCOX-10.02
MeclofenamateCOX-10.04

Experimental Protocols for COX-1 Inhibition Assays

The determination of a compound's COX-1 inhibitory activity can be performed using various in vitro assay methods. These assays generally involve incubating the purified enzyme with the test compound before the addition of the substrate, arachidonic acid. The enzyme's activity is then determined by measuring the production of prostaglandins or the consumption of a substrate.

General Protocol for a Colorimetric COX-1 Inhibitor Screening Assay

This protocol is based on the principles of commercially available colorimetric inhibitor screening kits.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0.

  • Heme Cofactor: Prepare a 100 μM solution of hematin.

  • Enzyme: Use purified ovine or human recombinant COX-1.

  • Inhibitor: Dissolve this compound and reference inhibitors in an appropriate solvent (e.g., DMSO).

  • Colorimetric Substrate: Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Substrate: Prepare a solution of arachidonic acid.

2. Assay Procedure:

  • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 enzyme (for inhibitor and 100% activity wells) or buffer (for background wells).

  • Add the test inhibitor (this compound) or a reference inhibitor to the designated "inhibitor" wells. Add the vehicle solvent to the "100% initial activity" and "background" wells.

  • Incubate the plate for a specified period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the colorimetric substrate solution followed by the arachidonic acid solution to all wells.

  • Incubate the plate for a short duration (e.g., 2-5 minutes) at the controlled temperature.

  • Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Activity of control - Activity of test) / Activity of control ] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the central role of COX-1 in the production of prostaglandins and thromboxanes.

COX1_Pathway cluster_0 cluster_1 COX-1 Catalyzed Reactions Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PLA2 Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity COX1 COX-1 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inhibitor This compound Inhibitor->COX1 Inhibition

Caption: Arachidonic acid cascade showing COX-1 inhibition.

Experimental Workflow

The following diagram outlines the key steps in a typical in vitro COX-1 inhibitor screening assay.

Experimental_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Inhibitor) start->prep incubation Pre-incubation: Enzyme + Inhibitor/Vehicle prep->incubation reaction Initiate Reaction: Add Arachidonic Acid incubation->reaction stop Stop Reaction reaction->stop detection Quantify Product (e.g., Colorimetric Reading) stop->detection analysis Data Analysis: Calculate % Inhibition & IC50 detection->analysis end End analysis->end

Caption: Workflow for a COX-1 inhibitor screening assay.

Discussion and Future Directions

The available data indicates that this compound possesses inhibitory activity against COX-1, with a reported IC50 of 36.37 μM. While this demonstrates a potential for this compound to modulate COX-1 activity, it is important to consider this value in the context of other known COX-1 inhibitors. For instance, established NSAIDs like ketorolac and mofezolac exhibit significantly lower IC50 values, indicating much higher potency.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Selectivity Profiling: It is crucial to determine the selectivity of this compound for COX-1 over COX-2. A high degree of selectivity is often a desirable characteristic for minimizing off-target effects.

  • Mechanism of Inhibition: Studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would provide valuable insights into the compound's interaction with the enzyme's active site. Molecular docking studies could also be employed to predict the binding mode of this compound within the COX-1 active site.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of derivatives of this compound could lead to the identification of more potent and selective COX-1 inhibitors.

  • In Vivo Efficacy and Safety: Ultimately, the therapeutic potential of this compound will need to be assessed in relevant animal models to evaluate its anti-inflammatory and analgesic effects, as well as its safety profile, particularly concerning gastrointestinal toxicity.

Conclusion

This compound has been identified as a modest inhibitor of COX-1. While its potency may not match that of some established NSAIDs, its flavonoid structure presents an interesting scaffold for further investigation and optimization. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon in their exploration of this compound and other flavonoids as potential modulators of the cyclooxygenase pathway. Continued research in this area may lead to the development of novel anti-inflammatory agents with improved therapeutic profiles.

References

The Flavonoid 3,4',7-Trihydroxyflavone: A Deep Dive into its In Vitro Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',7-Trihydroxyflavone, a naturally occurring flavonoid commonly known as Fisetin, has garnered significant attention in oncological research due to its potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer effects of Fisetin, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its impact on key cellular signaling pathways.

Data Presentation: Cytotoxic and Pro-Apoptotic Effects

The cytotoxic potential of this compound has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Exposure Time (hours)
Cervical CancerHeLa5048
Lung CancerA549214.4748
Lung Cancer (Cisplatin-Resistant)A549-CR320.4248
LeukemiaHL-604572
Epidermoid CarcinomaA4315048
OsteosarcomaMG-6318Not Specified
Endometrial CancerHec1A~80Not Specified
Endometrial CancerKLE>100Not Specified

Fisetin's cytotoxic activity is primarily attributed to its ability to induce apoptosis, or programmed cell death. The extent of apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
Cell LineFisetin Concentration (µM)Treatment Time (hours)Apoptotic Cells (%) (Early + Late)
HeLa204816.71
HeLa304820.02
HeLa504823.71[1][2]
A4315488.2
A431104812.7
A431204816.5
A431404819.2[3]
MG-639Not Specified8.94
MG-6318Not Specified18.8
MG-6336Not Specified40.7[4]

Furthermore, Fisetin has been shown to disrupt the cell cycle, predominantly causing an arrest in the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

Table 3: G2/M Cell Cycle Arrest Induced by this compound
Cell LineFisetin Concentration (µM)Treatment Time (hours)Cells in G2/M Phase (%)
HeLa204830.9
HeLa304836.2
HeLa504856.2[1]
A4312048Increased from baseline
Endometrial (KLE)1001244.8
Endometrial (Hec1A)1001245.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. Fisetin has been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR Activates mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes Fisetin This compound (Fisetin) Fisetin->PI3K Inhibits Fisetin->pAkt Inhibits Fisetin->pmTOR Inhibits

Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.

By inhibiting PI3K, Akt, and mTOR, Fisetin effectively blocks downstream signaling that promotes cell proliferation and survival, thereby contributing to its anticancer effects.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Fisetin has been shown to modulate the activity of key MAPK members, including ERK, JNK, and p38.

MAPK_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) AP1 AP-1 pERK->AP1 Activates pJNK p-JNK (Active) Apoptosis Apoptosis pJNK->Apoptosis Induces pp38 p-p38 (Active) pp38->Apoptosis Induces Fisetin This compound (Fisetin) Fisetin->pERK Inhibits Fisetin->pJNK Activates Fisetin->pp38 Activates Proliferation Proliferation AP1->Proliferation Promotes

Caption: Fisetin modulates the MAPK signaling pathway.

Fisetin's differential effects on the MAPK pathway, inhibiting the pro-proliferative ERK signaling while activating the pro-apoptotic JNK and p38 pathways, highlight its multi-faceted mechanism of action in cancer cells.

Experimental Workflow

The overall workflow for investigating the in vitro anticancer effects of this compound is summarized below.

Experimental_Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Analysis CellCulture Cancer Cell Lines Treatment Treat with this compound CellCulture->Treatment MTT MTT Assay (Cell Viability & IC50) Treatment->MTT ApoptosisAssay Annexin V/PI Staining (Apoptosis) Treatment->ApoptosisAssay CellCycleAssay Propidium Iodide Staining (Cell Cycle Analysis) Treatment->CellCycleAssay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot MTT->ApoptosisAssay PI3K PI3K/Akt/mTOR Pathway WesternBlot->PI3K MAPK MAPK Pathway WesternBlot->MAPK

Caption: Experimental workflow for studying Fisetin's anticancer effects.

Conclusion

This compound (Fisetin) demonstrates significant in vitro anticancer activity against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, G2/M cell cycle arrest, and the modulation of critical cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this promising natural compound in cancer treatment.

References

Human Metabolites of 3,4',7-Trihydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted human metabolism of 3,4',7-trihydroxyflavone, a naturally occurring flavonol.[1] Due to a lack of direct human studies on this specific flavonoid, this document extrapolates likely metabolic pathways based on extensive research into structurally similar and well-characterized dietary flavonoids. The guide outlines anticipated Phase I and Phase II metabolic transformations, the significant role of the gut microbiota, and detailed experimental protocols for the identification and quantification of flavonoid metabolites in human biological matrices. All quantitative data from analogous compounds are summarized in structured tables, and key metabolic and experimental workflows are visualized using diagrams. This guide serves as a foundational resource for researchers and professionals in drug development and nutritional science investigating the biotransformation and physiological effects of this compound.

Introduction

This compound, also known as 5-deoxykaempferol, is a flavonoid belonging to the flavonol subclass.[1] Flavonoids are a diverse group of polyphenolic compounds found in various plant-based foods and are of significant interest due to their potential health benefits. The biological activity of any xenobiotic, including flavonoids, is intrinsically linked to its metabolic fate within the human body. Metabolism, occurring primarily in the liver and intestines, modifies the structure of these compounds, affecting their bioavailability, bioactivity, and excretion.

This guide will focus on the predicted metabolic pathways of this compound in humans. In the absence of direct quantitative data for this compound, we will draw upon the well-established metabolic pathways of structurally related and extensively studied flavonoids such as quercetin, kaempferol, and daidzein.

Predicted Metabolic Pathways

The metabolism of flavonoids in humans is broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver, with significant contributions from the gut microbiota.

Phase I Metabolism

Phase I reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, preparing the molecule for Phase II conjugation. For flavonoids that are already hydroxylated, Phase I metabolism may be less extensive than Phase II. Potential Phase I reactions for this compound include:

  • Hydroxylation: Addition of hydroxyl groups to the flavonoid backbone.

  • Demethylation: While this compound itself does not have methoxy groups, this pathway is relevant for many dietary flavonoids and can be catalyzed by CYP enzymes.

Phase II Metabolism

Phase II metabolism is the major pathway for the biotransformation of flavonoids in humans.[2] It involves the conjugation of the flavonoid or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. The primary Phase II reactions for flavonoids are:

  • Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs).

  • Methylation: The addition of a methyl group, catalyzed by catechol-O-methyltransferase (COMT).

Based on studies of similar flavonoids, it is highly probable that this compound undergoes extensive glucuronidation and sulfation at its hydroxyl groups.

Gut Microbiota Metabolism

The gut microbiota plays a crucial role in the metabolism of dietary flavonoids. Many flavonoids exist in food as glycosides, which are often too large and polar to be absorbed in the small intestine. Gut bacteria can hydrolyze these glycosidic bonds, releasing the aglycone (like this compound) for absorption. Furthermore, the gut microbiota can perform ring fission of the flavonoid structure, breaking it down into smaller phenolic compounds that can be absorbed and further metabolized by the host. For the isoflavone daidzein, gut bacteria are responsible for its metabolism to equol and O-desmethylangolensin (O-DMA).[3][4]

Quantitative Data on Analogous Flavonoid Metabolites

Direct quantitative data for the human metabolites of this compound are not currently available in the scientific literature. The Human Metabolome Database lists this compound as "Expected but not Quantified". Therefore, the following tables summarize quantitative data from human studies on structurally similar flavonoids to provide a reference for expected metabolite concentrations.

Table 1: Plasma Concentrations of Quercetin Metabolites in Humans After Oral Ingestion

MetaboliteDose of QuercetinCmax (µM)Tmax (h)Reference
Quercetin-3'-sulfate50 mg0.2 - 1.00.5 - 1.0General literature
Quercetin-3-glucuronide50 mg0.1 - 0.80.5 - 1.0General literature
Isorhamnetin-3-glucuronide50 mg0.05 - 0.30.5 - 1.0General literature

Table 2: Urinary Excretion of Flavonoid Metabolites in Humans

Flavonoid AdministeredMetabolite(s) MeasuredPercentage of Dose Excreted in Urine (24h)Reference
QuercetinTotal quercetin metabolites0.5 - 5.0%General literature
DaidzeinEquol and O-DMAVaries significantly between individuals (equol producers vs. non-producers)

Note: The data in these tables are illustrative and compiled from various sources on flavonoid metabolism. Actual values can vary significantly based on the individual's metabolism, gut microbiota composition, the food matrix, and the specific analytical methods used.

Experimental Protocols

The identification and quantification of flavonoid metabolites in human biological fluids typically involve sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.

Sample Preparation

Objective: To extract flavonoid metabolites from plasma or urine and remove interfering substances.

Protocol for Plasma:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol for Urine:

  • Dilution: Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing an internal standard. This "dilute-and-shoot" approach is often sufficient for urine samples.

  • Enzymatic Hydrolysis (Optional): To measure total aglycone concentrations, an enzymatic hydrolysis step using β-glucuronidase and sulfatase can be performed prior to analysis to cleave the conjugated moieties.

  • Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove any particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Objective: To separate, identify, and quantify the flavonoid metabolites.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with two solvents is common:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run to elute the analytes.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

    • Column Temperature: Maintained at around 40°C to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion (the molecular ion of the metabolite) and a specific product ion (a fragment of the precursor ion). This highly selective technique provides excellent sensitivity and minimizes interference from the biological matrix.

    • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Visualizations

Predicted Metabolic Pathways of this compound

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Liver, Intestine) cluster_gut Gut Microbiota Metabolism parent This compound hydroxylated Hydroxylated Metabolites parent->hydroxylated Hydroxylation glucuronide Glucuronide Conjugates parent->glucuronide Glucuronidation (UGTs) sulfate Sulfate Conjugates parent->sulfate Sulfation (SULTs) methylated Methylated Metabolites parent->methylated Methylation (COMT) ring_fission Ring-Fission Products (Phenolic Acids) parent->ring_fission Degradation hydroxylated->glucuronide Glucuronidation hydroxylated->sulfate Sulfation

Caption: Predicted metabolic pathways of this compound in humans.

Experimental Workflow for Flavonoid Metabolite Analysis

experimental_workflow start Human Plasma or Urine Sample sample_prep Sample Preparation (Protein Precipitation or Dilution) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification vs. Internal Standard) ms_detection->data_analysis result Metabolite Concentrations data_analysis->result

Caption: A typical experimental workflow for the analysis of flavonoid metabolites.

Conclusion

While direct human metabolic data for this compound is currently lacking, a robust predictive framework can be established based on the extensive knowledge of the metabolism of other dietary flavonoids. It is anticipated that this compound is extensively metabolized in humans through Phase II conjugation reactions, namely glucuronidation and sulfation, with potential minor contributions from Phase I oxidation. The gut microbiota is also expected to play a significant role in its biotransformation. The experimental protocols outlined in this guide provide a solid foundation for future research aimed at definitively identifying and quantifying the human metabolites of this compound. Such studies are essential for a comprehensive understanding of its bioavailability, bioactivity, and potential health effects.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 3,4',7-Trihydroxyflavone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4',7-Trihydroxyflavone is a flavonoid with potential therapeutic properties. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for its quantification in plasma is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is highly sensitive and has been validated according to the general principles outlined in the FDA guidance for bioanalytical method validation.[1][2][3]

Experimental

Materials and Reagents

  • This compound reference standard

  • Apigenin (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters BEH C8 (2.1 x 50 mm, 1.7 µm) or equivalent[4]

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions were optimized for the analysis of this compound and the internal standard, Apigenin.

Table 1: Chromatographic Conditions

ParameterValue
ColumnWaters BEH C8 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min
Total Run Time5 minutes

Table 2: Mass Spectrometric Conditions

ParameterThis compoundApigenin (IS)
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z271.0271.0
Product Ion (Q3) m/z153.0119.0
Dwell Time (ms)100100
Declustering Potential (DP)80 V85 V
Collision Energy (CE)35 eV40 eV
Entrance Potential (EP)10 V10 V
Collision Cell Exit Potential (CXP)12 V14 V

Note: The fragmentation of flavonoids often involves cleavage of the C-ring, providing characteristic product ions.[5]

Sample Preparation

A simple protein precipitation method was employed for the extraction of this compound and the IS from plasma.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (Apigenin, 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80% A, 20% B).

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation

The method was validated according to FDA guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, and stability.

Table 3: Summary of Method Validation Results

ParameterResultAcceptance Criteria
Linearity
Calibration Range1 - 1000 ng/mLr² ≥ 0.99
Correlation Coefficient (r²)> 0.995
Accuracy & Precision
Intra-day (n=6)Accuracy: 95.2 - 104.5% Precision (CV): ≤ 8.7%Accuracy: 85-115% Precision (CV): ≤ 15%
Inter-day (n=18 over 3 days)Accuracy: 93.8 - 106.1% Precision (CV): ≤ 10.2%Accuracy: 85-115% Precision (CV): ≤ 15%
Recovery
Extraction Recovery88.5 - 94.2%Consistent and reproducible
Stability
Bench-top (6 hours)Stable (± 10% of nominal)± 15% of nominal
Freeze-thaw (3 cycles)Stable (± 11% of nominal)± 15% of nominal
Long-term (-80 °C, 30 days)Stable (± 9% of nominal)± 15% of nominal

Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and Apigenin (IS) and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50% methanol to prepare working standards at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

  • Calibration Standards: Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate working standard solution to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Medium QC (75 ng/mL), and High QC (750 ng/mL).

Protocol 3: Sample Analysis

  • Arrange the samples in the autosampler in the following order: blank, zero standard (blank + IS), calibration curve standards, QC samples, and unknown plasma samples.

  • Initiate the LC-MS/MS analysis using the conditions specified in Tables 1 and 2.

  • Process the acquired data using appropriate software (e.g., Analyst, MassLynx) to determine the peak area ratios of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Quantify the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc LC Separation (C8 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_validation Bioanalytical Method Validation cluster_acceptance Acceptance Criteria (FDA) selectivity Selectivity crit_selectivity No interference at analyte RT selectivity->crit_selectivity linearity Linearity & Range crit_linearity r² ≥ 0.99 linearity->crit_linearity accuracy Accuracy crit_accuracy ±15% of nominal (±20% at LLOQ) accuracy->crit_accuracy precision Precision crit_precision CV ≤ 15% (≤ 20% at LLOQ) precision->crit_precision recovery Recovery crit_recovery Consistent & Reproducible recovery->crit_recovery stability Stability crit_stability ±15% of nominal stability->crit_stability

Caption: Key parameters for bioanalytical method validation based on FDA guidelines.

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation extraction and short chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic and other drug development studies. The method has been validated following established regulatory guidelines to ensure data integrity.

References

Application Notes and Protocols: Cell Permeability Assay for 3,4',7-Trihydroxyflavone using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the oral absorption of chemical compounds. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transporters. This application note provides a detailed protocol for assessing the intestinal permeability of 3,4',7-Trihydroxyflavone, a flavonoid with potential biological activities, using the Caco-2 cell model. The protocol covers cell culture, monolayer integrity assessment, transport experiments, and analytical quantification.

Key Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Caco-2 Cell LineATCCHTB-37
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Non-Essential Amino Acids (NEAA)Gibco11140050
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Transwell® Permeable Supports (12-well, 0.4 µm pore size)Corning3401
Hank's Balanced Salt Solution (HBSS)Gibco14025092
HEPES Buffer (1 M)Gibco15630080
D-GlucoseSigma-AldrichG8270
This compoundCayman Chemical10005593
Lucifer Yellow CH, Dipotassium SaltSigma-AldrichL0144
Propranolol (High Permeability Control)Sigma-AldrichP0884
Atenolol (Low Permeability Control)Sigma-AldrichA7655
Dimethyl Sulfoxide (DMSO), HPLC GradeSigma-AldrichD2650
Acetonitrile, HPLC GradeFisher ScientificA998-4
Formic Acid, LC-MS GradeFisher ScientificA117-50

Experimental Protocols

Caco-2 Cell Culture and Maintenance

Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is changed every 2-3 days, and cells are subcultured when they reach 80-90% confluency. For permeability studies, cells between passages 35 and 45 are recommended to ensure consistent characteristics.[1]

Seeding Cells on Transwell® Inserts

For permeability assays, Caco-2 cells are seeded on the apical side of Transwell® inserts at a density of approximately 8 x 10^4 cells/cm².[1] The cells are then cultured for 19-21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[1] The culture medium in both the apical and basolateral compartments should be replaced every other day for the first 14 days and daily thereafter.[1]

Assessment of Caco-2 Monolayer Integrity

The integrity of the Caco-2 cell monolayer is crucial for obtaining reliable permeability data. This is assessed by two methods: Transepithelial Electrical Resistance (TEER) measurement and the paracellular flux of Lucifer Yellow.

TEER is a non-invasive method to measure the electrical resistance across the cell monolayer, which reflects the tightness of the tight junctions.

Protocol:

  • Equilibrate the Caco-2 monolayers in pre-warmed transport buffer (HBSS supplemented with 25 mM D-glucose and 10 mM HEPES, pH 7.4) for 30 minutes at 37°C.

  • Measure the TEER of each Transwell® insert using a voltohmmeter with "chopstick" electrodes.

  • Measure the TEER of a blank insert (without cells) to subtract the background resistance.

  • Calculate the net TEER value (in Ω·cm²) using the following formula: Net TEER (Ω·cm²) = (TEER_monolayer - TEER_blank) x Surface Area of the insert (cm²)

  • Monolayers with TEER values ≥ 300 Ω·cm² are considered suitable for permeability experiments.

Lucifer Yellow is a fluorescent dye that has very low permeability across cell membranes and is therefore used to assess the integrity of the paracellular pathway.

Protocol:

  • After the transport experiment with this compound, wash the monolayers twice with pre-warmed transport buffer.

  • Add 100 µM Lucifer Yellow in transport buffer to the apical compartment and fresh transport buffer to the basolateral compartment.

  • Incubate the plate at 37°C for 1 hour on an orbital shaker.

  • Collect a sample from the basolateral compartment and measure the fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Calculate the apparent permeability (Papp) of Lucifer Yellow. A Papp value of < 1.0 x 10⁻⁶ cm/s is indicative of a tight monolayer.

Permeability Assay of this compound

This protocol describes the bidirectional transport of this compound across the Caco-2 monolayer to determine both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) permeability.

Preparation of Test Compound: A stock solution of this compound is prepared in DMSO. The final concentration of the test compound in the transport buffer should be determined based on its solubility and cytotoxicity. A starting concentration of 100 µM is often used for flavonoids, provided it is not cytotoxic. The final DMSO concentration in the transport buffer should be kept below 1% to avoid affecting monolayer integrity.

Transport Experiment Protocol:

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Equilibrate the monolayers in transport buffer for 30 minutes at 37°C.

  • For A-B transport: Add the transport buffer containing this compound to the apical compartment and fresh transport buffer to the basolateral compartment.

  • For B-A transport: Add the transport buffer containing this compound to the basolateral compartment and fresh transport buffer to the apical compartment.

  • Include high permeability (Propranolol) and low permeability (Atenolol) controls in parallel.

  • Incubate the plates at 37°C for 2 hours on an orbital shaker.

  • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

Sample Analysis and Data Calculation

The concentration of this compound in the collected samples is quantified using a validated HPLC-UV or LC-MS/MS method.

Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the permeable support (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

Efflux Ratio (ER) Calculation: The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters.

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps. Most flavonoids exhibit an efflux ratio between 0.8 and 1.5, suggesting passive diffusion as the primary transport mechanism.

Data Presentation

Table 1: Experimental Parameters for Caco-2 Permeability Assay

ParameterValue
Cell LineCaco-2 (ATCC HTB-37)
Passages Used35-45
Seeding Density8 x 10⁴ cells/cm²
Culture Duration19-21 days
Transwell® Insert Pore Size0.4 µm
Acceptable TEER Value≥ 300 Ω·cm²
Acceptable Lucifer Yellow Papp< 1.0 x 10⁻⁶ cm/s
Test Compound Concentration100 µM (or non-toxic concentration)
Incubation Time2 hours
Transport BufferHBSS with 25 mM Glucose, 10 mM HEPES, pH 7.4

Table 2: Expected Permeability of this compound and Control Compounds

CompoundExpected Papp (A-B) (x 10⁻⁶ cm/s)Expected Efflux RatioPrimary Transport Mechanism
This compound To be determinedTo be determinedLikely Passive Diffusion
Propranolol (High Permeability)> 10~1Passive Diffusion
Atenolol (Low Permeability)< 1~1Paracellular Diffusion
Apigenin (Comparator)< 20 (Medium Permeability)~1.5Passive Diffusion
Kaempferol (Comparator)~1.17~1Passive Diffusion

Visualization of Experimental Workflow and Signaling Pathways

Experimental_Workflow Figure 1: Caco-2 Permeability Assay Workflow cluster_prep Cell Culture and Monolayer Formation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis and Calculation Culture Caco-2 Cell Culture Seed Seed cells on Transwell® inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER Measure TEER (≥ 300 Ω·cm²) Differentiate->TEER Lucifer_Yellow Lucifer Yellow Assay (Papp < 1x10⁻⁶ cm/s) Add_Compound Add this compound (Apical or Basolateral) TEER->Add_Compound Incubate Incubate for 2 hours at 37°C Add_Compound->Incubate Collect_Samples Collect samples from both chambers Incubate->Collect_Samples Quantify Quantify compound concentration (HPLC/LC-MS) Collect_Samples->Quantify Calculate_Papp Calculate Papp (A-B and B-A) Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Caption: Figure 1: Caco-2 Permeability Assay Workflow

Transport_Mechanisms Figure 2: Potential Transport Mechanisms of Flavonoids cluster_membrane Apical Membrane cluster_cell Caco-2 Enterocyte cluster_basolateral Basolateral Membrane Apical_space Apical (Lumen) Passive_Diffusion Passive Diffusion Apical_space->Passive_Diffusion Absorption Efflux_Pump Efflux Pumps (e.g., P-gp, MRPs) Passive_Diffusion->Efflux_Pump Metabolism Intracellular Metabolism (e.g., Glucuronidation) Passive_Diffusion->Metabolism Basolateral_space Basolateral (Blood) Passive_Diffusion->Basolateral_space Permeation Efflux_Pump->Apical_space Efflux Metabolism->Apical_space Metabolite Efflux Metabolism->Basolateral_space Metabolite Permeation

Caption: Figure 2: Potential Transport Mechanisms of Flavonoids

References

Application Notes and Protocols: MTT Assay for Cytotoxicity of 3,4',7-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The core principle of the assay relies on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, present in living, metabolically active cells.[2] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into insoluble, purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4] The formazan crystals are subsequently solubilized using a solvent like Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer.[5] This protocol provides a detailed method for determining the cytotoxic effects of the flavonoid 3,4',7-Trihydroxyflavone on a selected cell line.

Materials and Reagents

  • Cell Line: Appropriate human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.). Cells should be in the logarithmic growth phase.

  • This compound: (MW: 270.24 g/mol )

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS). Vortex until fully dissolved, filter-sterilize (0.22 µm filter), and store in light-protected aliquots at -20°C for up to 6 months.

  • Solubilization Solution: Cell culture grade Dimethyl Sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA (0.25%)

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Multichannel pipette.

    • Inverted microscope.

Experimental Protocols

3.1. Preparation of this compound Stock Solution

Flavonoids often have poor aqueous solubility; therefore, a stock solution in DMSO is required.

  • Prepare a 10 mM stock solution of this compound by dissolving 2.7 mg of the compound in 1 mL of sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) can aid dissolution.

  • Store the stock solution in light-protected aliquots at -20°C.

3.2. Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the optimal seeding density. This must be determined for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL) for a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume logarithmic growth.

3.3. Cell Treatment

  • Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in serum-free medium. A suggested concentration range for initial screening is 0, 1, 5, 10, 25, 50, and 100 µM.

  • After the 24-hour incubation, carefully aspirate the old medium from the wells.

  • Add 100 µL of the medium containing the respective concentrations of this compound to the treatment wells.

  • Controls:

    • Vehicle Control: Add 100 µL of medium containing the same final concentration of DMSO as the highest treatment concentration (typically ≤0.5%) to assess solvent toxicity.

    • Untreated Control: Add 100 µL of fresh culture medium only (represents 100% viability).

    • Blank Control: Add 100 µL of culture medium to empty wells (no cells) for background absorbance subtraction.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3.4. MTT Incubation and Formazan Solubilization

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).

  • Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to reduce the MTT to purple formazan crystals.

  • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.

3.5. Absorbance Measurement

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Read the plate within 1 hour of adding the solubilization solution.

Data Presentation and Analysis

Summarize the key quantitative parameters of the experimental setup in a table.

ParameterRecommended Value
Plate Format96-well, flat-bottom
Cell Seeding Density5,000 - 10,000 cells/well
Incubation Time (Pre-treatment)24 hours
Compound Concentrations0 - 100 µM (or as determined)
Final DMSO Concentration≤ 0.5% (v/v)
Treatment Duration24, 48, or 72 hours
MTT Reagent Volume10 µL/well (of 5 mg/mL stock)
MTT Incubation Time3 - 4 hours
Solubilization Agent & Volume100 - 150 µL DMSO/well
Absorbance Wavelength570 nm (Reference: 630 nm)

4.1. Calculation of Cell Viability

  • Subtract the average absorbance of the blank control from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100

4.2. Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the corresponding % cell viability on the y-axis.

  • Use a statistical software package like GraphPad Prism to perform a non-linear regression analysis (e.g., "log(inhibitor) vs. response -- Variable slope") to calculate the precise IC₅₀ value.

Important Considerations

  • Interference: Flavonoids, as antioxidant compounds, have the potential to directly reduce MTT in a cell-free system, which can lead to an overestimation of cell viability. It is advisable to run a parallel control plate with the compound and MTT in cell-free medium to check for any direct reduction.

  • Phenol Red: Phenol red in culture medium can interfere with absorbance readings. Using phenol red-free medium during the MTT incubation step can improve accuracy.

  • Solubilization: Ensure complete dissolution of formazan crystals, as incomplete solubilization is a common source of error. Pipetting up and down or increasing shaking time can help.

Visualizations

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (5,000-10,000 cells/well) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add 150 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability read->calculate ic50 10. Determine IC50 (Non-linear Regression) calculate->ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway cluster_signal Signal Transduction cluster_execution Execution Phase Flavonoid This compound Mito Mitochondrial Stress (ROS Generation) Flavonoid->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC | Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activation ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by flavonoids.

References

Application Notes and Protocols for the Preclinical Evaluation of 3,4',7-Trihydroxyflavone in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4',7-Trihydroxyflavone, also known as Resokaempferol, is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure is characterized by a C6-C3-C6 backbone, with hydroxyl groups at positions 3, 4', and 7. Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. While extensive research exists for many flavonoids, this compound remains a less-studied compound. These application notes provide a framework for the preclinical evaluation of this compound in animal models to investigate its therapeutic potential, focusing on its likely neuroprotective and anti-inflammatory properties based on the activities of structurally similar flavonoids.

Preclinical Rationale

The therapeutic potential of this compound can be hypothesized based on the known activities of other trihydroxyflavones. Many flavonoids exert their effects by modulating key signaling pathways involved in inflammation and oxidative stress. For instance, related compounds have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX)[1]. They can also protect cells from oxidative damage by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses[2][3]. In the central nervous system, such actions are crucial for neuronal survival and function, suggesting a potential role in mitigating neurodegenerative processes.

Therefore, the preclinical testing of this compound is proposed in animal models of neuroinflammation/neurodegeneration and systemic inflammation to elucidate its efficacy and mechanism of action.

Experimental Design and Protocols

General Information
  • Test Article: this compound (CAS: 2034-65-3)[4]. Purity should be >98%.

  • Vehicle: A suitable vehicle for administration should be selected based on the solubility of the compound. Common options include sterile saline with a small percentage of DMSO and Tween 80, or a suspension in 0.5% carboxymethylcellulose (CMC).

  • Animal Species: Male C57BL/6 mice (8-10 weeks old) are recommended for the neuroinflammation model, while BALB/c mice are suitable for the systemic inflammation model. Animals should be housed under standard laboratory conditions with a 12-h light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Neuroprotection and Anti-Neuroinflammatory Activity

This protocol aims to evaluate the ability of this compound to protect against neuroinflammation and cognitive deficits induced by lipopolysaccharide (LPS).

Experimental Groups:

  • Group 1 (Control): Vehicle + Saline injection.

  • Group 2 (LPS): Vehicle + LPS injection.

  • Group 3 (Positive Control): Dexamethasone (or other standard anti-inflammatory) + LPS injection.

  • Group 4 (Test Article Low Dose): this compound (e.g., 10 mg/kg) + LPS injection.

  • Group 5 (Test Article High Dose): this compound (e.g., 50 mg/kg) + LPS injection.

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Pre-treatment: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) daily for 7-14 days.

  • Induction of Neuroinflammation: On the final day of pre-treatment, administer a single i.p. injection of LPS (e.g., 0.25 mg/kg). Control animals receive a saline injection.

  • Behavioral Testing (24 hours post-LPS):

    • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term spatial working memory.

  • Sample Collection (2-4 hours or 24 hours post-LPS):

    • Anesthetize mice and collect blood via cardiac puncture for cytokine analysis.

    • Perfuse animals with ice-cold PBS.

    • Dissect the hippocampus and cortex. One hemisphere can be snap-frozen in liquid nitrogen for biochemical analysis, and the other fixed in 4% paraformaldehyde for histology.

Biochemical and Histological Analysis:

  • Cytokine Levels: Measure levels of TNF-α, IL-1β, and IL-6 in serum and brain homogenates using ELISA kits.

  • Oxidative Stress Markers: Assess levels of malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) in brain homogenates.

  • Western Blot: Analyze the expression of key proteins in signaling pathways (e.g., p-NF-κB, IκBα, p-JNK, p-p38, Nrf2, HO-1) in brain tissue lysates.

  • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrocytosis (GFAP).

Systemic Anti-inflammatory Activity

This protocol evaluates the effect of this compound on acute systemic inflammation induced by LPS.

Experimental Groups:

  • Group 1 (Control): Vehicle + Saline injection.

  • Group 2 (LPS): Vehicle + LPS injection.

  • Group 3 (Positive Control): Dexamethasone (e.g., 5 mg/kg) + LPS injection.

  • Group 4 (Test Article Low Dose): this compound (e.g., 10 mg/kg) + LPS injection.

  • Group 5 (Test Article High Dose): this compound (e.g., 50 mg/kg) + LPS injection.

Protocol:

  • Acclimatization: Acclimatize mice for at least one week.

  • Treatment: Administer a single dose of this compound or vehicle (p.o. or i.p.) one hour prior to the inflammatory challenge.

  • Induction of Inflammation: Administer a single i.p. injection of a higher dose of LPS (e.g., 5 mg/kg).

  • Sample Collection:

    • Collect blood at various time points (e.g., 2, 6, and 24 hours) post-LPS injection to measure cytokine levels.

    • At the final time point, euthanize animals and collect major organs (liver, lungs, spleen) for histological and biochemical analysis.

Biochemical and Histological Analysis:

  • Serum Cytokines: Measure TNF-α, IL-6, and other relevant cytokines using ELISA.

  • Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in lung and liver tissues.

  • Histopathology: Perform H&E staining on organ sections to evaluate tissue damage and inflammatory cell infiltration.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Behavioral Tests in LPS-Treated Mice

GroupTreatmentY-Maze (% Alternation)MWM (Escape Latency, s)
1Vehicle + Saline
2Vehicle + LPS
3Dexamethasone + LPS
4THF (10 mg/kg) + LPS
5THF (50 mg/kg) + LPS

Table 2: Effect of this compound on Pro-inflammatory Cytokines in Brain Tissue

GroupTreatmentTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
1Vehicle + Saline
2Vehicle + LPS
3Dexamethasone + LPS
4THF (10 mg/kg) + LPS
5THF (50 mg/kg) + LPS

Table 3: Effect of this compound on Oxidative Stress Markers in Brain Tissue

GroupTreatmentMDA (nmol/mg protein)GSH (μmol/g tissue)SOD (U/mg protein)
1Vehicle + Saline
2Vehicle + LPS
3Dexamethasone + LPS
4THF (10 mg/kg) + LPS
5THF (50 mg/kg) + LPS

Visualizations: Workflows and Signaling Pathways

G cluster_pre Pre-treatment Phase (7-14 days) cluster_ind Induction Phase (Day 14) cluster_post Post-treatment Assessment acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping treatment Daily Administration of 3,4',7-THF or Vehicle grouping->treatment lps_injection LPS (0.25 mg/kg, i.p.) or Saline Injection treatment->lps_injection behavior Behavioral Tests (24h post-LPS) lps_injection->behavior sampling Sample Collection (2-24h post-LPS) behavior->sampling analysis Biochemical & Histological Analysis sampling->analysis caption Experimental Workflow for Neuroprotection Study. G cluster_nuc Gene Transcription lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 thf This compound ikk IKK Complex thf->ikk Potential Inhibition nfkb NF-κB thf->nfkb Potential Inhibition traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 tak1->ikk ikba IκBα ikk->ikba phosphorylates & promotes degradation ikba->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines caption Hypothesized NF-κB Signaling Pathway Inhibition. G cluster_nuc Gene Transcription ros Oxidative Stress (e.g., from LPS) keap1 Keap1 ros->keap1 induces conformational change in Keap1 thf This compound thf->ros Direct Scavenging thf->keap1 Potential Inhibition nrf2 Nrf2 keap1->nrf2 sequesters & promotes degradation nucleus Nucleus nrf2->nucleus translocates are ARE (Antioxidant Response Element) nucleus->are enzymes Antioxidant Enzymes (HO-1, SOD, etc.) are->enzymes caption Proposed Nrf2 Antioxidant Response Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 3,4',7-Trihydroxyflavone and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3,4',7-Trihydroxyflavone and its structural isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound and its isomers.

Issue 1: Poor Resolution or Co-elution of Isomeric Peaks

Question: My chromatogram shows broad, overlapping peaks for this compound and its isomers. How can I improve the separation?

Answer: Achieving baseline separation of structurally similar isomers is a common challenge in HPLC. The primary factors influencing resolution are the mobile phase composition, stationary phase chemistry, and column temperature.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is often preferred over methanol for flavonoid separation as it can provide sharper peaks and better selectivity.[1][2]

    • Aqueous Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is crucial. This suppresses the ionization of the phenolic hydroxyl groups on the flavone, leading to more consistent interactions with the stationary phase and sharper peaks.[3] An acidic mobile phase with a pH between 2.5 and 3.5 is a good starting point.

    • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution is highly recommended for separating complex mixtures of isomers.[3] A shallow gradient, where the percentage of the organic solvent increases slowly, often yields the best results for closely eluting compounds.[3]

  • Stationary Phase Selection:

    • A standard C18 column is the most common choice for reversed-phase separation of flavonoids.

    • If resolution is still insufficient on a C18 column, consider a stationary phase with different selectivity, such as a phenyl-bonded phase, which can provide alternative interactions with the aromatic rings of the flavonoids.

  • Column Temperature:

    • Increasing the column temperature can improve peak shape and sometimes enhance resolution. A typical starting point is 40°C. However, the effect of temperature on the separation of specific isomers should be evaluated empirically.

Issue 2: Peak Tailing

Question: The peaks for my flavonoid isomers are asymmetrical and show significant tailing. What is the cause and how can I resolve this?

Answer: Peak tailing is a common problem that can affect resolution and the accuracy of quantification. The most likely causes are secondary interactions with the stationary phase or column overload.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of the flavonoids, causing peak tailing.

    • Solution: Acidifying the mobile phase with 0.1% formic or acetic acid will protonate these silanol groups, minimizing these undesirable interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

Issue 3: Fluctuating Retention Times

Question: I am observing inconsistent retention times for my analytes between injections. What should I investigate?

Answer: Unstable retention times can compromise the validity of your analytical method. The most common causes are related to the mobile phase, the HPLC pump, or inadequate column equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention time.

    • Solution: Always prepare fresh mobile phase for each analytical run and ensure it is thoroughly mixed and degassed.

  • Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause the flow rate to be inconsistent.

    • Solution: Ensure the mobile phase is properly degassed. If the problem persists, consult your instrument's manual for pump maintenance procedures.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions can cause retention time drift, particularly at the beginning of a run.

    • Solution: Allow sufficient time for the column to equilibrate before starting your analytical sequence.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound and its isomers?

A1: A robust starting method would utilize a reversed-phase C18 column with a gradient elution. The mobile phase would typically consist of water with 0.1% formic acid as solvent A and acetonitrile as solvent B. A UV detector set to a wavelength where the flavonoids have maximum absorbance (e.g., around 280 nm or 350 nm) is suitable for detection.

Q2: How does the flow rate affect the separation of flavonoid isomers?

A2: The flow rate can influence resolution and analysis time. Lower flow rates generally lead to better separation but longer run times. It is important to find a balance that provides adequate resolution within a reasonable timeframe. A flow rate of 1.0 mL/min is a common starting point for analytical HPLC.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: While methanol can be used, acetonitrile often provides better peak shape and resolution for flavonoid isomers. If you are experiencing co-elution with a methanol-based mobile phase, switching to acetonitrile is a recommended optimization step.

Q4: What should I do if I suspect co-elution, but the peak appears symmetrical?

A4: A symmetrical peak does not always guarantee purity. To detect co-elution of isomers with very similar retention times, using a diode-array detector (DAD) or a mass spectrometer (MS) is beneficial. A DAD can assess peak purity by comparing UV spectra across the peak, while an MS detector can reveal the presence of multiple components with different mass-to-charge ratios under a single chromatographic peak.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Isomer Separation

This protocol provides a general starting point for developing a separation method. Optimization will likely be required for your specific mixture of isomers.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B (linear gradient)

    • 30-35 min: 50% B

    • 35.1-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 280 nm or 350 nm.

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting flavonoids from a plant matrix.

  • Extraction: Accurately weigh approximately 1.0 g of dried, powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Repeat: Repeat the extraction process on the plant residue two more times.

  • Evaporation: Combine the supernatants and evaporate to dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

Table 1: Example HPLC Conditions for Flavonoid Isomer Separation

ParameterCondition 1Condition 2
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 10-50% B in 25 min30-70% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 40°C35°C

Table 2: Example Retention Times (tR) for Flavonoid Isomers under Different Conditions

CompoundtR under Condition 1 (min)tR under Condition 2 (min)
Isomer 1 15.218.5
This compound 16.820.1
Isomer 2 17.521.3

Note: The retention times provided are hypothetical examples for illustrative purposes. Actual retention times will vary depending on the specific isomers, HPLC system, and exact experimental conditions.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Temperature start Start: Poor Resolution or Co-elution check_gradient Isocratic Method? start->check_gradient switch_to_gradient Switch to Gradient Elution check_gradient->switch_to_gradient Yes optimize_gradient Optimize Gradient: - Slower ramp rate - Adjust organic % check_gradient->optimize_gradient No switch_to_gradient->optimize_gradient check_acid Acidified Mobile Phase? optimize_gradient->check_acid add_acid Add 0.1% Formic or Acetic Acid check_acid->add_acid No check_organic Using Methanol? check_acid->check_organic Yes add_acid->check_organic switch_to_ACN Switch to Acetonitrile check_organic->switch_to_ACN Yes check_temp Optimize Column Temperature (e.g., 40°C) check_organic->check_temp No switch_to_ACN->check_temp check_stationary_phase Consider Alternative Stationary Phase (e.g., Phenyl) check_temp->check_stationary_phase end_node Improved Resolution check_stationary_phase->end_node

Caption: Troubleshooting workflow for poor resolution in HPLC.

Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed check_overload Check for Column Overload start->check_overload reduce_concentration Dilute Sample or Reduce Injection Volume check_overload->reduce_concentration Yes check_silanol Check for Secondary Silanol Interactions check_overload->check_silanol No end_node Symmetrical Peaks reduce_concentration->end_node acidify_mobile_phase Acidify Mobile Phase (0.1% Formic or Acetic Acid) check_silanol->acidify_mobile_phase acidify_mobile_phase->end_node Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection Injection into HPLC System filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV/DAD Detection separation->detection peak_identification Peak Identification (Retention Time) detection->peak_identification quantification Quantification (Peak Area) peak_identification->quantification report Final Report quantification->report

References

Technical Support Center: Analysis of 3,4',7-Trihydroxyflavone Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of 3,4',7-Trihydroxyflavone degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the known reactivity of flavonoids, this compound is susceptible to degradation through several pathways, particularly under forced degradation conditions such as acidic, alkaline, oxidative, and photolytic stress.[1][2][3][4] The most common degradation pathways involve oxidation and hydrolysis. Oxidation can lead to the formation of additional hydroxyl groups on the flavonoid backbone or cleavage of the C-ring. Hydrolytic conditions, especially at extreme pH values, can also result in ring cleavage.

Q2: What are the common challenges encountered during the LC-MS analysis of this compound and its degradation products?

A2: Common challenges in the LC-MS analysis of flavonoids like this compound include matrix effects, poor peak shape, retention time shifts, and low signal intensity. Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analytes, are a significant issue in complex samples. Peak tailing or splitting can result from secondary interactions with the column or improper mobile phase conditions.

Q3: How can I improve the separation and detection of this compound and its degradation products?

A3: To improve separation, optimizing the LC method is crucial. This includes selecting an appropriate column (a C18 column is common for flavonoids), mobile phase composition (typically a mixture of water and acetonitrile or methanol with a small amount of acid like formic acid to improve peak shape), and gradient elution. For detection, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantifying known degradation products. For identifying unknown degradation products, a high-resolution mass spectrometer like a Q-TOF is recommended.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Splitting) Secondary interactions between the analyte and the stationary phase. Column contamination or void formation. Injection solvent is stronger than the mobile phase.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. - Flush the column with a strong solvent to remove contaminants. - Ensure the injection solvent is similar in strength to the initial mobile phase.
Retention Time Shifts Changes in mobile phase composition or pH. Fluctuations in column temperature. Column aging or degradation.- Prepare fresh mobile phase daily and ensure accurate pH measurement. - Use a column oven to maintain a consistent temperature. - Replace the column if performance continues to degrade.
Low Signal Intensity or No Peak Detected Inefficient ionization. Ion suppression from matrix components. Analyte degradation in the ion source.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). - Improve sample clean-up using Solid Phase Extraction (SPE) to remove interfering matrix components. - Use a gentler ionization technique if available.
Inconsistent Quantitative Results Matrix effects leading to ion suppression or enhancement. Sample carryover between injections. Instability of the analyte in the autosampler.- Use an internal standard that is structurally similar to the analyte to compensate for matrix effects. - Implement a thorough needle wash protocol in the autosampler method. - Analyze samples promptly after preparation or store them at a low temperature.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Add an equal volume of 0.1 M HCl.

  • Heat the solution at 80°C for 2 hours.

  • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for LC-MS analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in a suitable solvent.

  • Add an equal volume of 0.1 M NaOH.

  • Keep the solution at room temperature for 30 minutes.

  • Neutralize with 0.1 M HCl and dilute with mobile phase for LC-MS analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 2 hours.

  • Dilute with mobile phase for LC-MS analysis.

4. Thermal Degradation:

  • Place the solid powder of this compound in a hot air oven at 105°C for 24 hours.

  • Dissolve the stressed sample in a suitable solvent and dilute for LC-MS analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analyze the solution by LC-MS.

LC-MS/MS Method for the Analysis of this compound and its Degradation Products

This method provides a starting point for the separation and detection of this compound and its potential degradation products.

Liquid Chromatography (LC) Parameters:

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 min, hold for 3 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Full Scan (m/z 100-800) and Product Ion Scan

Data Presentation

The following table summarizes hypothetical quantitative data for the degradation of this compound under different stress conditions. The percentage degradation is calculated based on the decrease in the peak area of the parent compound.

Stress Condition Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
Control 10000
Acid Hydrolysis (0.1 M HCl, 80°C, 2h) 85.28.13.5
Alkaline Hydrolysis (0.1 M NaOH, RT, 30min) 72.515.36.8
Oxidative (3% H₂O₂, RT, 2h) 65.820.79.1
Thermal (105°C, 24h) 92.14.21.9
Photolytic (UV 254nm, 24h) 88.76.52.4

Visualizations

G Experimental Workflow for Degradation Product Identification cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Forced Degradation Forced Degradation Sample Cleanup (SPE) Sample Cleanup (SPE) Forced Degradation->Sample Cleanup (SPE) LC Separation LC Separation Sample Cleanup (SPE)->LC Separation MS Detection (Full Scan & MS/MS) MS Detection (Full Scan & MS/MS) LC Separation->MS Detection (Full Scan & MS/MS) Peak Detection & Integration Peak Detection & Integration MS Detection (Full Scan & MS/MS)->Peak Detection & Integration Degradation Product Identification Degradation Product Identification Peak Detection & Integration->Degradation Product Identification Pathway Elucidation Pathway Elucidation Degradation Product Identification->Pathway Elucidation

Caption: Workflow for identifying degradation products.

G Potential Degradation Pathway of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent This compound m/z 271.06 Oxidized_Product_1 Hydroxylated Product m/z 287.05 Parent->Oxidized_Product_1 H₂O₂ Oxidized_Product_2 Ring Cleavage Product e.g., m/z 153.02 Parent->Oxidized_Product_2 H₂O₂ Hydrolysis_Product_1 Ring Cleavage Product e.g., m/z 137.02 Parent->Hydrolysis_Product_1 Acid/Base

Caption: Potential degradation pathways for this compound.

References

Overcoming poor peak shape in HPLC analysis of 3,4',7-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals overcome poor peak shape during the HPLC analysis of 3,4',7-Trihydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: Why is my chromatographic peak for this compound exhibiting significant tailing?

Peak tailing for this compound is a common issue primarily caused by two types of chemical interactions:

  • Secondary Silanol Interactions: The hydroxyl groups on the flavonoid can interact with residual acidic silanol groups present on the surface of standard silica-based C18 columns. This secondary retention mechanism slows down a portion of the analyte molecules, resulting in a tailed peak.[1][2]

  • Metal Chelation: Flavonoids, including this compound, are powerful metal chelators.[3][4] The catechol moiety (adjacent hydroxyl groups) on the B-ring and other hydroxyl groups can bind to active metal ions (like iron or chromium) that may have leached from the stainless steel components of the HPLC system (e.g., frits, tubing, column hardware).[5] This interaction can cause severe peak tailing and even loss of the analyte signal.

Q2: What is causing my analyte peak to show fronting?

Peak fronting, where the leading edge of the peak is sloped, is typically unrelated to silanol or metal interactions. The most common causes are:

  • Mass and Volume Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column prematurely.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will spread and elute improperly, often leading to fronting.

Q3: How critical is the mobile phase pH for analyzing this compound?

Mobile phase pH is extremely critical. This compound has acidic hydroxyl groups. If the mobile phase pH is close to the pKa of these groups, the analyte will exist as a mixture of ionized and non-ionized forms. These two forms have different retention behaviors, leading to peak broadening, splitting, or tailing. To ensure a sharp, symmetrical peak, it is essential to use a mobile phase pH that keeps the analyte in a single, preferably unionized, state. For acidic compounds like flavonoids, this is achieved by maintaining a low pH (typically between 2.5 and 3.5).

Q4: Could my HPLC system itself be the source of the problem?

Yes. Standard HPLC systems are often constructed with stainless steel components. Over time, the mobile phase can abrade these surfaces, causing metal ions to leach into the flow path. These ions can accumulate on the column frit or the stationary phase, creating active sites that chelate with this compound, leading to poor peak shape. This issue can be mitigated by passivating the HPLC system.

Q5: I'm seeing poor peak shape. What is the very first thing I should check?

Before making significant changes to your method, perform the simplest checks first. To rule out column overload, dilute your sample 10-fold and inject it again. If the peak shape improves dramatically, you have identified an overloading issue. If the problem persists, the issue is more likely related to chemical interactions (metal chelation, silanol activity) or other system problems.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to eliminating peak tailing for this compound.

  • Adjust Mobile Phase pH: The first step is to ensure the analyte is in a single protonation state.

    • Action: Add a small amount of acid to your aqueous mobile phase (Solvent A). A concentration of 0.1% formic acid or acetic acid is standard for suppressing the ionization of both the flavonoid's hydroxyl groups and the column's residual silanols.

  • Mitigate Metal Chelation with an Additive: If low pH does not resolve the tailing, the cause is likely metal chelation.

    • Action: Add a competitive chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the aqueous mobile phase at a low concentration (e.g., 0.1 mM). EDTA will bind to free metal ions in the system, preventing them from interacting with your analyte.

  • Passivate the HPLC System: For persistent issues, a full system passivation is recommended to remove metal contaminants.

    • Action: Flush the entire HPLC system (with the column removed) using a strong acid like nitric or phosphoric acid. This procedure dissolves metal ion buildup and creates a protective oxide layer on the stainless steel surfaces. A detailed protocol is provided below.

  • Select an Appropriate Column: The column itself can be a source of problems.

    • Action: Use a high-purity, end-capped C18 column. These columns are designed to have minimal residual silanol groups. For highly sensitive analyses, consider using a column with bio-inert hardware (e.g., PEEK-lined steel), which minimizes contact between the sample and metallic surfaces.

Guide 2: Correcting Peak Fronting

This guide addresses the common causes of peak fronting.

  • Address Overloading: Fronting is most often a symptom of injecting too much analyte.

    • Action: Prepare a serial dilution of your sample (e.g., 1:10 and 1:100) and inject them. If the peak becomes symmetrical at a lower concentration, adjust your sample preparation procedure accordingly to stay within the column's loading capacity. You can also try reducing the injection volume.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample must be compatible with the mobile phase.

    • Action: Whenever possible, dissolve your sample directly in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the volume of organic solvent in the sample as low as possible and reduce the injection volume.

  • Rule Out Co-elution: An impurity eluting just before your main peak can mimic the appearance of fronting.

    • Action: Adjust your gradient conditions. For example, make the gradient shallower (slower increase in organic solvent) around the retention time of your peak. This may provide the resolution needed to separate the interfering compound.

Data Presentation

Table 1: Summary of HPLC Parameters and Troubleshooting Actions

ParameterRecommended Starting ConditionTroubleshooting Action for TailingTroubleshooting Action for Fronting
Column High-purity, end-capped C18, < 5 µmSwitch to a base-deactivated or inert hardware column.Not applicable.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterAdd 0.1 mM EDTA to Mobile Phase A.Not applicable.
Mobile Phase B Acetonitrile or MethanolNot applicable.Not applicable.
pH Control Maintain aqueous phase pH at 2.5 - 3.5Ensure pH is consistently low and buffered if necessary.Check for pH mismatch between sample solvent and mobile phase.
Sample Conc. 1 - 50 µg/mL (typical)Not applicable.Dilute sample 1:10 or 1:100 and re-inject.
Injection Vol. 2 - 10 µLNot applicable.Reduce injection volume to 1-2 µL.
Sample Solvent Initial Mobile Phase CompositionEnsure sample is fully dissolved.Crucial: Dissolve sample in mobile phase or a weaker solvent.
System State StandardPerform system passivation if metal chelation is suspected.Check for dead volume in fittings.

Experimental Protocols

Protocol 1: HPLC System Passivation with Nitric Acid

This protocol is designed to remove metallic ion contaminants from the HPLC flow path. Warning: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling strong acids.

  • Preparation:

    • Remove the column and any guard column from the system.

    • Connect the injector directly to the detector using a union (e.g., a PEEK union).

    • Prepare fresh solutions of HPLC-grade water, isopropanol, and 6M Nitric Acid (HNO₃).

  • System Flushing Sequence:

    • Flush the system with HPLC-grade water for 15 minutes at 1-2 mL/min.

    • Flush with isopropanol for 10 minutes at 1 mL/min to remove organic residues.

    • Flush again with HPLC-grade water for 15 minutes at 1-2 mL/min to remove the isopropanol.

  • Acid Passivation:

    • Flush the system with 6M HNO₃ for 30-60 minutes at 1 mL/min.

  • Final Rinse:

    • Flush the system with HPLC-grade water at 1 mL/min until the eluent at the outlet is neutral (check with pH paper). This may take 60 minutes or longer.

    • Finally, flush the system with your mobile phase until the baseline is stable.

Protocol 2: Mobile Phase Preparation with a Chelating Agent

This protocol describes how to prepare an aqueous mobile phase containing EDTA to prevent metal chelation.

  • Prepare EDTA Stock Solution:

    • Prepare a 10 mM EDTA stock solution. Dissolve 0.372 g of EDTA (disodium salt dihydrate) in 100 mL of HPLC-grade water.

  • Prepare Aqueous Mobile Phase (Solvent A):

    • Measure 990 mL of HPLC-grade water into a 1 L container.

    • Add 1 mL of formic acid (for a 0.1% concentration).

    • Add 10 mL of the 10 mM EDTA stock solution. This will result in a final EDTA concentration of 0.1 mM.

    • Mix thoroughly and sonicate to degas.

  • System Equilibration:

    • Before analysis, flush the column with the new mobile phase for at least 30 minutes to ensure the column is fully equilibrated with the chelating agent.

Visualizations

TroubleshootingWorkflow start Observe Poor Peak Shape decision Identify Distortion Type start->decision tailing Peak Tailing decision->tailing  Tailing fronting Peak Fronting decision->fronting Fronting   check_ph 1. Add 0.1% Formic Acid to Mobile Phase tailing->check_ph is_fixed1 Problem Solved? check_ph->is_fixed1 add_edta 2. Add 0.1 mM EDTA to Mobile Phase is_fixed1->add_edta No end Symmetrical Peak is_fixed1->end Yes is_fixed2 Problem Solved? add_edta->is_fixed2 passivate 3. Passivate HPLC System is_fixed2->passivate No is_fixed2->end Yes is_fixed3 Problem Solved? passivate->is_fixed3 check_column 4. Evaluate/Replace Column (Use Inert Column) is_fixed3->check_column No is_fixed3->end Yes check_overload 1. Dilute Sample (1:10) & Re-inject fronting->check_overload is_fixed4 Problem Solved? check_overload->is_fixed4 check_solvent 2. Dissolve Sample in Mobile Phase is_fixed4->check_solvent No is_fixed4->end Yes

Caption: Troubleshooting workflow for poor HPLC peak shape.

ChelationMechanism cluster_system HPLC System cluster_analysis Chromatographic Process system Stainless Steel Components (Frits, Tubing, Column) metal_ions Metal Ions (Fe³⁺, Cr³⁺) system->metal_ions leaches chelation Chelation Interaction metal_ions->chelation interacts with flavonoid This compound (Analyte) flavonoid->chelation peak Tailing Peak chelation->peak causes

Caption: Mechanism of metal chelation leading to peak tailing.

References

Long-term stability of 3,4',7-Trihydroxyflavone in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 3,4',7-Trihydroxyflavone, also known as Fisetin, when stored in Dimethyl Sulfoxide (DMSO) at -20°C. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound stock solutions in DMSO?

A1: For long-term storage, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO at a high concentration. Aliquot the stock solution into small, single-use volumes in amber-colored vials to minimize exposure to light and repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for even longer-term stability, at -80°C. Ensure vials are tightly sealed to prevent moisture absorption.

Q2: How stable is this compound in DMSO at -20°C?

A2: While specific long-term quantitative stability data for this compound in DMSO at -20°C is not extensively documented in publicly available literature, flavonoids as a class are known to be more stable in anhydrous organic solvents like DMSO compared to aqueous solutions.[1] Studies on other flavonoids and small molecules in DMSO suggest that storage at -20°C significantly minimizes degradation over several months. For instance, one study indicated that a flavonoid complex stored in propylene glycol (a similarly polar solvent) retained nearly 100% of its activity after 6 months. It is crucial to use anhydrous DMSO and protect the solution from light, as flavonoids can be sensitive to photodegradation.[1][2]

Q3: Can I store my this compound/DMSO stock solution at 4°C?

A3: While storage at 4°C is better than room temperature, for long-term stability, -20°C is strongly recommended. Storing at 4°C may be acceptable for short periods (a few days to a week), but the risk of degradation increases over time. One study on a large compound library in a DMSO/water mixture found that 85% of compounds were stable for up to 2 years at 4°C, indicating that while many compounds are stable, a notable percentage may degrade.

Q4: I noticed a color change in my this compound/DMSO solution. What does this indicate?

A4: A color change, such as darkening or a shift in hue, is often an indicator of chemical degradation. Flavonoids can oxidize or undergo other structural changes when exposed to light, air (oxygen), or moisture, leading to the formation of degradation products that may have altered or no biological activity. If you observe a color change, it is advisable to prepare a fresh stock solution.

Q5: Is it necessary to use anhydrous DMSO for my stock solution?

A5: Yes, using anhydrous DMSO is highly recommended. The presence of water can facilitate hydrolysis and other degradation pathways for many compounds, including flavonoids. Moisture can be absorbed from the atmosphere, so it is important to use a fresh, unopened bottle of anhydrous DMSO and handle it in a low-humidity environment if possible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results using the same stock solution. 1. Degradation of this compound due to improper storage (light exposure, repeated freeze-thaw cycles).2. Non-homogenous solution after thawing.3. Contamination of the stock solution.1. Prepare fresh aliquots from a newly made stock solution. Store protected from light at -20°C or -80°C.2. Ensure the solution is completely thawed and vortexed gently before use.3. Use sterile techniques when handling stock solutions. Prepare a new stock solution with fresh, high-purity DMSO and this compound.
Precipitate forms in the DMSO stock solution upon thawing. 1. The concentration of the stock solution is too high and exceeds the solubility limit at lower temperatures.2. Absorption of water into the DMSO, reducing the solubility of the compound.1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. If it persists, consider preparing a new stock solution at a slightly lower concentration.2. Ensure vials are tightly sealed. Use fresh, anhydrous DMSO for stock preparation.
Loss of biological activity over time. 1. Chemical degradation of this compound.2. Repeated freeze-thaw cycles.1. Perform a stability check using an analytical method like HPLC (see experimental protocol below). If degradation is confirmed, prepare a new stock solution.2. Prepare smaller, single-use aliquots to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO by RP-HPLC

This protocol outlines a method to quantify the concentration of this compound over time to assess its stability.

1. Materials:

  • This compound (high purity)

  • Anhydrous DMSO (spectrophotometric grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Orthophosphoric acid) (HPLC grade)

  • Ultrapure water

  • C18 reverse-phase HPLC column (e.g., Phenomenex Luna 5μ, or equivalent)

  • HPLC system with a PDA or UV detector

2. Preparation of Stock and Working Solutions:

  • Stock Solution (Time 0): Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple amber-colored, tightly sealed vials.

  • Storage: Store the aliquots at -20°C, protected from light.

  • Calibration Standards: Prepare a series of calibration standards by diluting the fresh stock solution with the mobile phase to concentrations ranging from approximately 0.1 to 20 µg/mL.

3. HPLC Method:

  • Mobile Phase: A common mobile phase for fisetin analysis is a mixture of acetonitrile and acidified water (e.g., 0.1% formic acid). A typical starting gradient could be 25:75 (v/v) Acetonitrile:0.1% Formic Acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.

  • Detection Wavelength: 360-362 nm.

  • Injection Volume: 10-20 µL.

4. Stability Study Procedure:

  • Time 0 Analysis: Immediately after preparation, thaw one aliquot of the stock solution, dilute it to a working concentration within the calibration range, and analyze it by HPLC. This will serve as the initial concentration (100%).

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve one aliquot from storage.

  • Sample Preparation: Thaw the aliquot completely, vortex gently, and dilute to the same working concentration as the Time 0 sample using the mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the Time 0 sample.

5. Data Presentation:

Storage Time (Months) Mean Peak Area (n=3) % Remaining
0Initial Peak Area100%
1Peak Area at 1 monthCalculated %
3Peak Area at 3 monthsCalculated %
6Peak Area at 6 monthsCalculated %
12Peak Area at 12 monthsCalculated %

Visualizations

Signaling Pathways Modulated by this compound

This compound is known to interact with multiple intracellular signaling pathways, contributing to its antioxidant, anti-inflammatory, and neuroprotective effects.

Fisetin_Signaling_Pathways cluster_outcomes Fisetin This compound (Fisetin) PI3K PI3K Fisetin->PI3K NFkB NF-κB Fisetin->NFkB MAPK MAPK (ERK, p38, JNK) Fisetin->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory MAPK->ProInflammatory Apoptosis Apoptosis MAPK->Apoptosis

Caption: Key signaling pathways inhibited by this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability testing protocol.

Stability_Workflow prep_stock Prepare Concentrated Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Amber Vials prep_stock->aliquot store Store Aliquots at -20°C aliquot->store time_points Time Points (0, 1, 3, 6, 12 months) store->time_points thaw Thaw One Aliquot time_points->thaw dilute Dilute to Working Concentration thaw->dilute hplc Analyze by RP-HPLC dilute->hplc quantify Quantify Peak Area hplc->quantify compare Compare to Time 0 (% Remaining) quantify->compare

Caption: Workflow for assessing the long-term stability of a compound.

References

How to increase the cell permeability of 3,4',7-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the cell permeability of 3,4',7-Trihydroxyflavone in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during cell permeability experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low apparent permeability (Papp) despite expected lipophilicity. 1. Poor aqueous solubility: The compound may be precipitating in the aqueous assay buffer, reducing the effective concentration available for transport.[1] 2. Efflux transporter activity: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cells.[1] 3. Non-specific binding: The lipophilic nature of the flavonoid may cause it to bind to plasticware, lowering the concentration available for uptake.[1][2]1. Improve solubility: Prepare stock solutions in a minimal amount of a biocompatible co-solvent like DMSO (final concentration typically <0.5%).[1] Consider using solubilizing agents such as cyclodextrins (e.g., methyl-β-cyclodextrin). 2. Investigate efflux: Perform a bidirectional transport assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests active efflux. Use known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases. 3. Reduce non-specific binding: Pre-treat assay plates with a blocking agent like bovine serum albumin (BSA). Include BSA in the receiver buffer to maintain sink conditions.
High variability in permeability results. 1. Inconsistent compound solubility: Precipitation may be occurring inconsistently between wells or experiments. 2. Compromised cell monolayer integrity: Inconsistent cell monolayer tightness can lead to variable and inaccurate measurements. 3. Pipetting errors or improper mixing. 1. Ensure complete solubilization: Visually inspect solutions for any precipitate before each experiment. Prepare fresh solutions for each experiment. 2. Verify monolayer integrity: Measure transepithelial electrical resistance (TEER) before and after the experiment. Discard data from wells with low or compromised TEER values. 3. Use calibrated equipment: Ensure pipettes are properly calibrated and employ consistent mixing techniques.
Low recovery of the compound at the end of the assay. 1. Precipitation in donor or receiver compartments. 2. Significant non-specific binding to plates and inserts. 3. Cellular metabolism of the compound. 1. Check solubility at assay concentration and pH: Perform a solubility test under the exact experimental conditions. 2. Quantify binding: After the assay, wash the wells and inserts with an organic solvent (e.g., methanol) to extract and quantify the amount of compound bound to the plastic. 3. Analyze for metabolites: Use analytical methods like LC-MS/MS to check for the presence of metabolites in the cell lysate and receiver compartment.
Evidence of cytotoxicity. 1. The concentration of the flavonoid is too high. 2. The concentration of the co-solvent (e.g., DMSO) is toxic to the cells. 1. Determine non-toxic concentration range: Conduct a cytotoxicity assay (e.g., MTT, LDH assay) to identify the maximum non-toxic concentration of this compound for your specific cell line. 2. Limit co-solvent concentration: Ensure the final concentration of the co-solvent is below its known toxic level (e.g., <0.5% for DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a flavonoid, a class of polyphenolic compounds found in plants. Like many flavonoids, it possesses various potential pharmacological activities. However, its therapeutic potential is often limited by low oral bioavailability, which can be attributed to poor aqueous solubility and low permeability across intestinal and cellular membranes. Understanding and improving its cell permeability is crucial for in vitro studies and for developing it as a potential therapeutic agent.

Q2: How can I improve the aqueous solubility of this compound for my experiments?

A2: Several strategies can be employed to improve the solubility of hydrophobic flavonoids:

  • Use of Co-solvents: A small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) can be used to create a stock solution. It is critical to keep the final concentration in the cell culture medium low (typically below 0.5%) to prevent cytotoxicity.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, thereby increasing their aqueous solubility. Methyl-β-cyclodextrin is a commonly used option.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Assessing solubility in buffers with different pH values may help identify optimal conditions, although physiological relevance should be considered.

  • Nanoparticle Formulation: Advanced formulation strategies, such as creating nanocrystals or using mesoporous silica nanoparticles, can enhance the solubility and dissolution rate of poorly soluble compounds.

Q3: My results suggest this compound is a substrate for an efflux pump. How can I confirm this and potentially bypass it?

A3: To confirm if your compound is an efflux pump substrate, you should perform a bidirectional Caco-2 assay, measuring transport from both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 is indicative of active efflux. To further confirm and potentially bypass this, you can co-incubate the flavonoid with known inhibitors of common efflux pumps, such as verapamil or cyclosporin A for P-glycoprotein (P-gp). A significant increase in the A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter and that its permeability can be enhanced by blocking the pump.

Q4: What is a typical range for Apparent Permeability Coefficient (Papp) values, and how do I interpret my results?

A4: The Apparent Permeability Coefficient (Papp) is a quantitative measure of the rate of transport across a cell monolayer. While values can vary between labs, a general classification is as follows:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s

It is highly recommended to include well-characterized high-permeability (e.g., propranolol) and low-permeability (e.g., fluorescein) compounds as controls in your experiments for comparison and validation of your assay.

Q5: Besides formulation strategies, are there other ways to increase the cellular uptake of flavonoids?

A5: Yes, other approaches include the use of absorption enhancers. These are compounds that can transiently open the tight junctions between cells or interact with the cell membrane to increase its fluidity, thereby enhancing the transport of other molecules. Chitosan is one such example that has been explored for improving flavonoid delivery. However, the potential toxicity and effects on cell monolayer integrity of any absorption enhancer must be carefully evaluated.

Experimental Protocols

Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the permeability of this compound using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer mimicking the intestinal epithelium.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in appropriate medium (e.g., MEM supplemented with 10% FBS, 1% non-essential amino acids, and antibiotics).

  • Seed the cells at a density of approximately 8 x 10⁴ cells/cm² onto permeable Transwell® inserts (e.g., 12-well format).

  • Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the culture medium every other day.

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a volt-ohm meter. Monolayers are typically ready when TEER values are stable and above 300 Ω·cm².

3. Transport Experiment (Apical to Basolateral):

  • Wash the monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

  • Add the test solution containing this compound (at a non-toxic concentration) to the apical (upper) chamber.

  • Add fresh transport buffer (optionally containing a sink agent like BSA) to the basolateral (lower) chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.

  • At the end of the experiment, collect a sample from the apical chamber.

4. Sample Analysis and Calculation:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

      • A is the surface area of the permeable membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive, transcellular permeation and can be useful for high-throughput screening.

1. Preparation of the PAMPA "Sandwich":

  • A 96-well filter plate (donor plate) with a PVDF membrane is coated with a lipid solution (e.g., a percentage of lecithin in an organic solvent like dodecane) to form an artificial membrane.

  • A separate 96-well plate (acceptor plate) is filled with buffer.

2. Assay Procedure:

  • The donor plate is placed on top of the acceptor plate, forming a "sandwich".

  • The test compound solution (this compound dissolved in buffer) is added to the donor wells.

  • The sandwich is incubated at room temperature for a set period (e.g., 4-16 hours).

3. Analysis:

  • After incubation, the donor plate is removed.

  • The concentration of the compound that has permeated into the acceptor plate wells is quantified using UV-Vis spectrophotometry, HPLC, or LC-MS/MS.

  • The effective permeability (Pe) is calculated.

Cellular Uptake Assay

This assay directly measures the accumulation of the compound inside the cells.

1. Cell Seeding:

  • Seed a suitable cell line (e.g., Caco-2, HepG2) into 24- or 96-well plates and allow them to reach near-confluence.

2. Uptake Experiment:

  • Aspirate the culture medium and wash the cells with pre-warmed buffer (e.g., HBSS).

  • Add the solution containing this compound to each well.

  • Incubate for a predetermined time interval with gentle agitation.

3. Termination and Lysis:

  • Stop the incubation by rapidly washing the cells three times with ice-cold PBS to remove any compound remaining outside the cells.

  • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or a solution containing a detergent like Triton X-100).

4. Quantification:

  • Analyze the concentration of this compound in the cell lysate using HPLC or LC-MS/MS.

  • To normalize the data, determine the total protein concentration in each lysate sample using a protein assay (e.g., BCA assay).

  • Cellular uptake can be expressed as the amount of compound per milligram of total protein.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., in DMSO) C Verify Monolayer Integrity (Measure TEER) A->C B Culture Caco-2 cells on Transwell inserts (~21 days) B->C D Add Test Compound to Apical Chamber C->D F Incubate at 37°C D->F E Add Fresh Buffer to Basolateral Chamber E->F G Sample Basolateral Chamber at Time Points F->G H Quantify Compound Concentration (HPLC/LC-MS) G->H I Calculate Papp Value H->I

Caption: Workflow for a Caco-2 Permeability Assay.

G cluster_strategies Permeability Enhancement Strategies cluster_outcomes Experimental Outcomes A Increase Solubility D Increased Effective Concentration A->D B Inhibit Efflux Pumps E Reduced Compound Efflux B->E C Reduce Non-specific Binding F Higher Compound Recovery C->F G Increased Apparent Permeability (Papp) D->G E->G F->G

Caption: Logical relationships for increasing cell permeability.

G cluster_pathways Potential Intracellular Signaling Pathways cluster_responses Cellular Responses TF This compound PI3K PI3K/Akt TF->PI3K Inhibits MAPK MAPK (p38, JNK) TF->MAPK Inhibits NFkB NF-κB TF->NFkB Inhibits Translocation JAK_STAT JAK/STAT TF->JAK_STAT Modulates PI3K->MAPK crosstalk PI3K->NFkB CR Neuroprotection, Anti-inflammatory, Antiproliferative Effects PI3K->CR MAPK->NFkB MAPK->CR NFkB->CR JAK_STAT->CR

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

Validating the Purity of Synthesized 3,4',7-Trihydroxyflavone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for validating the purity of synthesized 3,4',7-Trihydroxyflavone, a flavonoid with known antioxidant and anti-inflammatory properties.

This document outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes visualizations to clarify complex workflows and relationships, empowering researchers to make informed decisions on the most suitable analytical strategies for their specific needs.

Mass Spectrometry: A High-Sensitivity Approach for Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS provides high sensitivity and selectivity for identifying and quantifying the target compound and any potential impurities.

Experimental Protocol: LC-MS/MS for this compound

1. Sample Preparation:

  • Dissolve the synthesized this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Perform a serial dilution to prepare a working solution of 1 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over a set time, hold for a few minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes should be evaluated for optimal signal.

  • Scan Mode: Full scan MS to identify the molecular ion and MS/MS (tandem mass spectrometry) to characterize fragmentation patterns.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain informative fragment ions.

Expected Mass Spectrometry Data for this compound

The molecular formula for this compound is C₁₅H₁₀O₅, with a monoisotopic mass of approximately 270.05 Da. The expected mass spectrometry data is summarized in the table below.

ParameterExpected Value
Molecular Formula C₁₅H₁₀O₅
Monoisotopic Mass 270.0528 Da
[M+H]⁺ (Positive Ion Mode) m/z 271.0601
[M-H]⁻ (Negative Ion Mode) m/z 269.0455
Major Fragment Ions (MS/MS) Characteristic losses of CO, H₂O, and retro-Diels-Alder (RDA) fragments of the C-ring.

Note: The exact m/z values of fragment ions and their relative abundances will depend on the specific instrument and experimental conditions.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive purity validation strategy often involves orthogonal techniques to provide a complete picture of the synthesized compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy are two such valuable alternatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for separating and quantifying compounds in a mixture. When coupled with a UV detector, it allows for the assessment of purity based on the retention time and the UV absorbance of the compound.

  • Sample Preparation: As described for LC-MS/MS.

  • LC Conditions: Similar to the LC conditions for LC-MS/MS, but can be optimized for UV detection.

  • UV Detection: A photodiode array (PDA) detector is recommended to acquire the full UV spectrum of the analyte, which can aid in peak identification and purity assessment. The detection wavelength should be set at the λmax of this compound (typically around 260 nm and 340 nm for flavonoids).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. For purity validation, ¹H NMR and ¹³C NMR are used to confirm the structure of the synthesized compound and to detect any impurities with different chemical structures.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural elucidation.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of mass spectrometry, HPLC-UV, and NMR for the purity validation of flavonoids.

ParameterMass Spectrometry (LC-MS/MS)HPLC-UVNMR Spectroscopy
Primary Information Molecular weight and fragmentation patternRetention time and UV absorbanceChemical structure and connectivity
Sensitivity Very High (pg-fg)High (ng-µg)Low (mg)
Selectivity Very HighModerate to HighHigh
Quantification Yes (with appropriate standards)Yes (primary method for quantification)Yes (qNMR), but less common for routine purity
Impurity Detection Excellent for structurally different impuritiesGood for impurities with chromophoresGood for impurities with different proton/carbon environments
Structural Information Limited (fragmentation provides clues)NoneExcellent (definitive structure)
Throughput HighHighLow

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the comparative strengths of each technique, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation cluster_data Data Analysis & Purity Assessment synthesis Synthesis of This compound purification Initial Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms hplc HPLC-UV Analysis sample_prep->hplc nmr NMR Spectroscopy sample_prep->nmr data_analysis Data Interpretation - Mass Spectrum - Chromatogram - NMR Spectrum lcms->data_analysis hplc->data_analysis nmr->data_analysis purity_report Final Purity Report data_analysis->purity_report

Caption: Experimental workflow for the synthesis and purity validation of this compound.

method_comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods sensitivity Sensitivity selectivity Selectivity quantification Quantification structure Structural Info ms Mass Spectrometry ms->sensitivity Very High ms->selectivity Very High ms->quantification Yes ms->structure Limited hplc HPLC-UV hplc->sensitivity High hplc->selectivity High hplc->quantification Primary hplc->structure None nmr NMR nmr->sensitivity Low nmr->selectivity High nmr->quantification Possible nmr->structure Definitive

Caption: Comparison of key attributes for Mass Spectrometry, HPLC-UV, and NMR.

Conclusion

Validating the purity of a synthesized compound like this compound requires a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for identifying the target compound and potential impurities. However, for a comprehensive assessment, it is best used in conjunction with orthogonal techniques. HPLC-UV provides robust quantification and purity assessment based on chromatographic separation, while NMR spectroscopy offers definitive structural confirmation. By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy that ensures the quality and reliability of their synthesized compounds for further research and development.

Decoding the Molecular Blueprint: A Guide to Confirming the Structure of 3,4',7-Trihydroxyflavone with 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized or isolated compounds is a critical step. This guide provides a comprehensive comparison of experimental and reference Nuclear Magnetic Resonance (NMR) data to unambiguously confirm the structure of 3,4',7-Trihydroxyflavone, a flavonoid with significant biological interest. Detailed experimental protocols and a logical workflow for structural elucidation are also presented.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in 1H and 13C NMR spectra, the precise connectivity and chemical environment of each atom in a molecule can be determined. This guide demonstrates the application of 1D and 2D NMR techniques to confirm the structure of this compound. Through a comparative analysis with known flavonoid structures and established NMR principles, a definitive structural assignment is achieved.

Comparative Analysis of 1H and 13C NMR Data

The confirmation of the this compound structure relies on the detailed analysis of its 1H and 13C NMR spectra. The chemical shifts and coupling constants of the protons provide information about their electronic environment and neighboring protons, while the 13C chemical shifts reveal the nature of the carbon skeleton.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals in the aromatic region, corresponding to the protons on the A and B rings of the flavone core. The expected signals, their multiplicities, and coupling constants are crucial for assignment.

ProtonExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.9 - 8.27.97d9.2
H-66.8 - 7.06.88 - 6.91 (m)dd~9.2, ~2.3
H-86.8 - 7.0d~2.3
H-2'8.0 - 8.28.11 (d, J = 8.4 Hz)d~8.4
H-6'd~8.4
H-3'6.8 - 7.06.88 - 6.91 (m)d~2.1
H-5'dd~8.4, ~2.1
Table 1. Comparison of Expected and Observed 1H NMR Data for this compound (in CD3OD).

Note: The observed data is from a published study on the synthesis of resokaempferol (a synonym for this compound).

13C NMR Spectral Data

The 13C NMR spectrum provides a fingerprint of the carbon framework. The chemical shifts are sensitive to the hybridization and the electronic effects of substituents. The assignment of the unassigned literature data can be achieved by comparison with the known data of structurally similar flavonoids like kaempferol (3,5,7,4'-tetrahydroxyflavone) and apigenin (5,7,4'-trihydroxyflavone). The absence of a hydroxyl group at the C-5 position in this compound compared to kaempferol and apigenin will cause a significant upfield shift for C-5 and C-10, and a downfield shift for C-6 and C-8.

CarbonPredicted Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)Assigned Chemical Shift (δ, ppm)
C-2145-147146.08146.08
C-3136-138--
C-4176-178--
C-4a103-105101.61101.61
C-5128-130129.20129.20
C-6114-116114.87114.87
C-7162-164163.15163.15
C-8115-117114.71114.71
C-8a157-159158.99158.99
C-1'121-123122.57122.57
C-2'130-132157.13157.13
C-6'130-132157.13
C-3'115-117113.89113.89
C-5'115-117113.89
C-4'159-161163.15163.15
Table 2. Comparison of Predicted and Observed 13C NMR Data for this compound (in CD3OD).

Note: The observed data is an unassigned list from a published study. The assignments are based on comparative analysis with related flavonoids and established substituent effects.

Experimental Protocols

To obtain high-quality NMR data for structural confirmation, the following experimental protocols are recommended.

Sample Preparation
  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Acetone-d6) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution. Sonication may be used to aid dissolution.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts, unless the solvent peak is used as a reference.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1H NMR:

    • Experiment: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 13C NMR:

    • Experiment: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of 13C.

  • 2D NMR (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.

structure_confirmation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation cluster_confirmation Confirmation H1_NMR 1H NMR Analyze_H1 Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity - Coupling Constants H1_NMR->Analyze_H1 C13_NMR 13C NMR Analyze_C13 Analyze 13C Spectrum: - Chemical Shifts - Number of Signals C13_NMR->Analyze_C13 TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Analyze_2D Analyze 2D Spectra: - Correlate Signals TwoD_NMR->Analyze_2D Assign_Protons Assign Proton Signals to A and B Rings Analyze_H1->Assign_Protons Assign_Carbons Assign Carbon Signals to Flavone Skeleton Analyze_C13->Assign_Carbons Confirm_Connectivity Confirm Connectivity and Hydroxyl Positions Analyze_2D->Confirm_Connectivity Compare_Data Compare with Reference/Predicted Data Assign_Protons->Compare_Data Assign_Carbons->Compare_Data Confirm_Connectivity->Compare_Data Final_Confirmation Final Structure Confirmation Compare_Data->Final_Confirmation

Figure 1. Workflow for the structural confirmation of this compound using NMR spectroscopy.

Conclusion

By systematically acquiring and analyzing 1H, 13C, and 2D NMR data, and comparing it with reference values and theoretical predictions, the structure of this compound can be unequivocally confirmed. The detailed analysis of chemical shifts and coupling patterns allows for the precise assignment of all proton and carbon signals, providing a robust and reliable method for structural verification in a research and drug development setting.

A Head-to-Head Comparison of 3,4',7-Trihydroxyflavone and Structurally Related Natural Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, continue to be a major focus of biomedical research due to their broad spectrum of pharmacological activities. Among them, 3,4',7-Trihydroxyflavone is a flavone that has garnered interest for its potential therapeutic applications. This guide provides a head-to-head comparison of this compound with two other widely studied and structurally related natural flavonoids: Apigenin (4',5,7-trihydroxyflavone) and Luteolin (3',4',5,7-tetrahydroxyflavone). The comparison focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative experimental data. Due to the limited availability of direct experimental data for this compound in some standard assays, data for its close isomer, 7,3',4'-Trihydroxyflavone, is used as a surrogate for comparative purposes in specific instances, an assumption based on their structural similarity.

Comparative Analysis of Bioactivities

The subtle differences in the hydroxylation patterns on the flavonoid backbone between this compound, Apigenin, and Luteolin result in significant variations in their biological efficacy. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and cytotoxic activities.

Antioxidant Activity

The antioxidant capacity of these flavonoids is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: DPPH Radical Scavenging Activity of Selected Flavonoids

CompoundDPPH Radical Scavenging IC50 (µM)
Apigenin8.5[1]
Luteolin9.4 - 18.3
Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). The Griess assay is frequently used to measure nitrite, a stable product of NO, in cell culture supernatants.

Table 2: Inhibition of Nitric Oxide (NO) Production by Selected Flavonoids

CompoundAssayCell LineIC50 (µM)
7,3',4'-TrihydroxyflavoneNO InhibitionRAW 264.726.7[2]
LuteolinNO InhibitionRAW 264.717.1[3]

Note: A lower IC50 value indicates greater anti-inflammatory activity. Data for 7,3',4'-Trihydroxyflavone is used as a proxy for this compound.

Anticancer Activity

The cytotoxic effect of these flavonoids against cancer cells is a critical measure of their anticancer potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic dose of a compound.

Table 3: Cytotoxicity of Selected Flavonoids against MCF-7 Breast Cancer Cells

CompoundCytotoxicity (MTT Assay) IC50 (µM)
Apigenin~50
Luteolin21.6[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language.

NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nucleus->genes Induces nucleus Nucleus flavonoids Flavonoids (e.g., Luteolin) flavonoids->IKK Inhibits

NF-κB signaling pathway in inflammation.

Experimental Workflow for MTT Cytotoxicity Assay cluster_workflow A Seed Cells (e.g., MCF-7) in 96-well plate B Treat cells with various concentrations of Flavonoids A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and determine IC50 G->H

Workflow for MTT cytotoxicity assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Test compounds (this compound, Apigenin, Luteolin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of test solutions: Prepare stock solutions of the test compounds and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compound solutions or the positive control. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol. d. For the control, add 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The IC50 is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To determine the inhibitory effect of the test compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, Apigenin, Luteolin)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of the test compounds for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells with untreated and unstimulated cells will serve as a negative control.

  • Griess Assay: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Nitrite_LPS - Nitrite_sample) / Nitrite_LPS] x 100 Where Nitrite_LPS is the nitrite concentration in the LPS-stimulated group and Nitrite_sample is the nitrite concentration in the test compound-treated group.

  • IC50 Determination: The IC50 value is the concentration of the test compound that inhibits NO production by 50%.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the test compounds on cancer cells.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM supplemented with 10% FBS

  • Test compounds (this compound, Apigenin, Luteolin)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 48 or 72 hours. A set of wells with untreated cells will serve as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The cell viability is calculated as: % Cell Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

Conclusion

This comparative guide highlights the potent biological activities of this compound and its structurally related flavonoids, Apigenin and Luteolin. The provided data indicates that all three compounds possess significant antioxidant, anti-inflammatory, and anticancer properties. The variations in their IC50 values underscore the importance of the specific hydroxylation patterns in determining their biological efficacy. Luteolin, with its additional hydroxyl group, generally exhibits strong activity across the board. While direct comparative data for this compound is still emerging, the available information on its isomer suggests it is a promising candidate for further investigation. The detailed experimental protocols and pathway diagrams included in this guide serve as a valuable resource for researchers in the field of natural product-based drug discovery. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Validating Caco-2 Permeability Assays: A Comparative Guide Using High and Low Permeability Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Caco-2 permeability assay is a cornerstone in vitro tool for predicting the oral absorption of drug candidates. This guide provides a comprehensive comparison of known high and low permeability drugs, complete with experimental data and detailed protocols, to aid in the validation of your Caco-2 assay.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated and polarized enterocytes that mimic the intestinal epithelial barrier.[1][2][3] This model is widely accepted by regulatory agencies like the FDA and EMA for Biopharmaceutics Classification System (BCS) waiver requests.[4][5] A properly validated Caco-2 assay can reliably rank compounds based on their intestinal permeability, providing crucial data for lead optimization and candidate selection.

Performance Comparison of High and Low Permeability Drugs

The validation of a Caco-2 permeability assay hinges on demonstrating a clear distinction between compounds with known high and low oral absorption. This is achieved by measuring the apparent permeability coefficient (Papp) for a set of model drugs. A substance is generally classified as having high permeability if its Papp value is greater than 10 × 10⁻⁶ cm/s, while a low-permeability drug typically has a Papp value below 1.0 × 10⁻⁶ cm/s.

Below is a summary of experimentally derived Papp values for commonly used high and low permeability drugs in Caco-2 assays. These values can serve as a benchmark for validating your own assay.

Drug CompoundPermeability ClassBCS ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Human Absorption (%)
AntipyrineHighI76.71 ± 3.59100
KetoprofenHighII30.2>90
PropranololHighI23.090
CaffeineHighI20.1100
LabetalolHighI13.0>90
RanitidineLowIII0.7450
AtenololLowIII0.550
FurosemideLowIV0.460
AcyclovirLowIII0.315-30
MannitolLow (Marker)III<0.5<10

Experimental Protocol for Caco-2 Permeability Assay Validation

This section outlines a detailed methodology for conducting a Caco-2 permeability assay to determine the Papp values of test compounds.

Caco-2 Cell Culture and Seeding
  • Cell Line: Caco-2 cells (passages 95-105 are commonly used).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 1% (v/v) Non-Essential Amino Acids (NEAA), and 1% (v/v) Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed Caco-2 cells onto semi-permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21 days to allow for the formation of a differentiated and polarized monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.

Monolayer Integrity Assessment

Before initiating the transport study, it is crucial to confirm the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER): Measure the TEER of the monolayer using a voltmeter. TEER values should be stable and typically range from 300-1100 Ω·cm².

  • Paracellular Marker Permeability: Assess the permeability of a low-permeability paracellular marker, such as Lucifer Yellow or [¹⁴C]-Mannitol. The Papp for these markers should be consistently low (typically <0.5 x 10⁻⁶ cm/s), indicating tight junction integrity.

Bidirectional Transport Study
  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at a pH of 7.4.

  • Test Compound Preparation: Prepare stock solutions of the test and control drugs in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the transport buffer. The final DMSO concentration should typically be ≤1% to avoid cytotoxicity.

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Follow the same procedure as the A-B transport, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is crucial for identifying active efflux.

Sample Analysis
  • Analytical Method: Quantify the concentration of the test compound in the collected samples using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis
  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

  • Efflux Ratio (ER): Calculate the efflux ratio to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the validation of a Caco-2 permeability assay.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Monolayer Integrity cluster_experiment Phase 3: Transport Experiment cluster_analysis Phase 4: Analysis & Validation CellCulture Caco-2 Cell Culture (Passages 95-105) Seeding Seed cells on Transwell inserts CellCulture->Seeding Differentiation Differentiate for 21 days Seeding->Differentiation TEER Measure TEER (300-1100 Ω·cm²) Differentiation->TEER LuciferYellow Assess Lucifer Yellow Permeability Differentiation->LuciferYellow Transport_AB A-B Transport (High & Low Permeability Drugs) TEER->Transport_AB Transport_BA B-A Transport (Efflux Assessment) TEER->Transport_BA LuciferYellow->Transport_AB LuciferYellow->Transport_BA LCMS LC-MS/MS Analysis Transport_AB->LCMS Transport_BA->LCMS PappCalc Calculate Papp & Efflux Ratio LCMS->PappCalc Validation Compare with known values (Assay Validated) PappCalc->Validation

Caption: Workflow for Caco-2 permeability assay validation.

By following this guide, researchers can confidently validate their Caco-2 permeability assays, ensuring the generation of reliable and predictive data for oral drug absorption. This robust in vitro model remains an indispensable tool in the journey of drug discovery and development.

References

Reproducibility of 3,4',7-Trihydroxyflavone experimental results across different labs

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Examination of Experimental Data and Methodologies Across Laboratories

Quantitative Data Comparison

The following table summarizes the reported quantitative data for 3,4',7-Trihydroxyflavone and other closely related trihydroxyflavone isomers. This data provides a snapshot of the compounds' potencies in various biological assays. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

CompoundTarget/AssayCell Line/SystemReported IC50 ValueSource
This compound OXA-48in vitro enzyme assay1.89 μM[1]
This compound COX-1in vitro enzyme assay36.37 μM[1]
This compound IL-6 secretion (TNFα-stimulated)HaCaT cells17.8 µg/mL[1]
This compound IL-8 secretion (TNFα-stimulated)HaCaT cells126.2 µg/mL[1]
6,3',4'-TrihydroxyflavoneNitric Oxide (NO) Suppression2D RAW264.7 macrophages22.1 µM[2]
7,3',4'-TrihydroxyflavoneNitric Oxide (NO) Suppression2D RAW264.7 macrophages26.7 µM
6,3',4'-Trihydroxyflavonec-Src Kinase Inhibitionin vitro enzyme assay12.0 µM
7,3',4'-Trihydroxyflavonec-Src Kinase Inhibitionin vitro enzyme assay20.9 µM
6,3',4'-TrihydroxyflavoneROS ScavengingRAW264.7 macrophages3.02 µM
7,3',4'-TrihydroxyflavoneROS ScavengingRAW264.7 macrophages2.71 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.

Inhibition of OXA-48 and COX-1 by this compound

The inhibitory activity of this compound against OXA-48 and COX-1 was determined using in vitro enzyme assays. While the specific protocols from the source are not detailed, a general methodology for such assays involves:

  • Enzyme Preparation: Recombinant OXA-48 and COX-1 enzymes are purified.

  • Substrate and Inhibitor Preparation: A known substrate for each enzyme and various concentrations of this compound are prepared in a suitable buffer.

  • Reaction Initiation and Incubation: The enzyme, substrate, and inhibitor are mixed and incubated at a controlled temperature for a specific period.

  • Detection of Product Formation: The amount of product formed is quantified using a spectrophotometric or fluorometric method.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Anti-Inflammatory Activity in HaCaT Cells

The effect of this compound on cytokine secretion was assessed in human keratinocyte (HaCaT) cells.

  • Cell Culture: HaCaT cells are cultured in appropriate media and conditions.

  • Stimulation and Treatment: Cells are stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response and are concurrently treated with varying concentrations of this compound.

  • Cytokine Measurement: After a set incubation period, the cell culture supernatant is collected, and the concentrations of interleukin-6 (IL-6) and interleukin-8 (IL-8) are measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The IC50 value is determined as the concentration of the flavonoid that reduces the secretion of the respective cytokine by 50% compared to the TNF-α-stimulated control.

Nitric Oxide (NO) Suppression in RAW264.7 Macrophages

The anti-inflammatory potential of 6,3',4'- and 7,3',4'-Trihydroxyflavone was evaluated by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with fetal bovine serum.

  • Treatment and Stimulation: Cells are pre-treated with different concentrations of the trihydroxyflavones for a specified time, followed by stimulation with LPS to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Cellular Antioxidant Activity (ROS Scavenging)

The capacity of 6,3',4'- and 7,3',4'-Trihydroxyflavone to scavenge intracellular reactive oxygen species (ROS) was determined using a fluorescent probe.

  • Cell Culture: RAW264.7 macrophages are cultured.

  • Treatment and Oxidative Stress Induction: Cells are pre-treated with the flavonoids, followed by the addition of a pro-oxidant like tert-butyl hydroperoxide (tBHP) to induce ROS production.

  • Fluorescent Staining: A ROS-sensitive fluorescent probe, such as H2DCFDA, is added to the cells.

  • Fluorescence Measurement: The intracellular fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence indicates ROS scavenging activity.

  • IC50 Calculation: The IC50 value represents the concentration of the flavonoid that reduces the tBHP-induced ROS levels by 50%.

Challenges in Reproducibility of Flavonoid Research

Signaling Pathway Analysis

This compound and related flavonoids exert their biological effects by modulating various intracellular signaling pathways. A common pathway implicated in the anti-inflammatory and neuroprotective effects of these compounds is the NF-κB signaling cascade.

G General Experimental Workflow for Assessing Anti-Inflammatory Activity cluster_cell_culture Cell Culture & Plating cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis A RAW264.7 Macrophages B Plate cells in 96-well plates A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Measure Nitric Oxide (Griess Assay) E->F G Measure Cytokine Levels (ELISA) E->G H Assess Protein Expression (Western Blot) E->H G Inhibition of the NF-κB Signaling Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to THF This compound THF->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4',7-Trihydroxyflavone
Reactant of Route 2
Reactant of Route 2
3,4',7-Trihydroxyflavone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。